molecular formula C31H46O2 B15572389 cis-Vitamin K1 CAS No. 79082-95-4

cis-Vitamin K1

Numéro de catalogue: B15572389
Numéro CAS: 79082-95-4
Poids moléculaire: 450.7 g/mol
Clé InChI: MBWXNTAXLNYFJB-ODDKJFTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cis-Vitamin K1 is a useful research compound. Its molecular formula is C31H46O2 and its molecular weight is 450.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXNTAXLNYFJB-ODDKJFTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166864
Record name Phytonadione, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16033-41-3, 79082-95-4
Record name Phytonadione, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytonadione, (Z)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytonadione, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYTONADIONE, (Z)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHYTONADIONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Unseen Isomer: A Technical Guide to the Natural Occurrence of cis-Phylloquinone in Dietary Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phylloquinone (Vitamin K1) is a critical fat-soluble vitamin primarily recognized for its role in blood coagulation and bone metabolism. It exists in stereoisomeric forms, with trans-phylloquinone being the biologically active vitamer. Its geometric isomer, cis-phylloquinone, is generally considered biologically inactive or to possess minimal activity. While naturally occurring phylloquinone in green leafy vegetables is almost exclusively in the trans configuration, the cis-isomer is increasingly present in the human diet. This presence is a consequence of industrial food processing, including the hydrogenation of vegetable oils and exposure to light, which can induce isomerization from the trans to the cis form. Synthetic vitamin K1 preparations used for food fortification are also a significant source of the cis-isomer. Understanding the prevalence and quantification of cis-phylloquinone is therefore crucial for accurately assessing the true nutritional value of foods and for research into vitamin K metabolism and efficacy. This guide provides a technical overview of the occurrence of cis-phylloquinone in dietary sources, detailed analytical methodologies for its quantification, and the biochemical context of its activity.

Quantitative Data on cis-Phylloquinone Occurrence

The concentration of cis-phylloquinone is negligible in fresh, unprocessed plant-based foods. Its appearance is almost entirely linked to processing and fortification. The following tables summarize the quantitative data on cis-phylloquinone in various dietary sources, compiled from key studies. It has been noted that the cis-vitamin K1 isomer can contribute up to approximately 15% of the total phylloquinone in certain processed foods[1][2].

Table 1: Phylloquinone Isomer Content in Selected Food Categories

Food CategoryFood Item ExampleTotal Phylloquinone (µ g/100g )cis-Phylloquinone (µ g/100g )cis-Isomer as % of TotalReference
Dietary Supplements Commercial Vitamin K TabletNot SpecifiedNot Specified11.2%[3]
Processed Foods VariousVariableVariableUp to ~15%[1][2]
Fats and Oils Hydrogenated Vegetable OilsVariablePresentVariable[1]
Fresh Vegetables Spinach, Kale, BroccoliHighNot Detected / Trace< 1%[3][4][5]

Table 2: Total Phylloquinone Content in Common Dietary Sources

This table provides context by showing the total phylloquinone content in various foods. In processed versions of these foods, particularly those involving oils and/or heat and light exposure, a fraction of the listed total phylloquinone may be present in the cis form.

Food CategoryFood ItemTotal Phylloquinone (µ g/100g )
Green Leafy Vegetables Kale493
Spinach299
Broccoli220
Vegetable Oils Soybean Oil~180
Rapeseed (Canola) Oil~130
Olive Oil~55
Processed Meats & Dishes Chicken Sandwich (Fast Food)23.7
Nachos (Fast Food)69.1 (includes dihydro-K1)
Beef Hot Dogs4.3
Dairy & Eggs Cheddar Cheese2.0 - 3.0
Egg YolkVariable

(Data compiled from multiple sources including[3][4][5][6][7][8][9])

Experimental Protocols for Isomer Quantification

The accurate quantification of cis- and trans-phylloquinone isomers requires specialized chromatographic techniques capable of separating these geometric isomers. The most widely accepted methods are based on High-Performance Liquid Chromatography (HPLC) using a C30 stationary phase, often as an extension of AOAC Official Method 999.15.

Key Experimental Method: HPLC with C30 Column and Post-Column Fluorescence Detection

This method is the gold standard for separating phylloquinone isomers in complex food matrices[1][2].

A. Sample Preparation and Lipid Extraction (Enzymatic Digestion)

  • Homogenization: Homogenize a representative sample of the food product. For dry products, reconstitution with warm water may be necessary.

  • Enzymatic Digestion: To break down the food matrix and release lipids, subject the sample to enzymatic digestion. This typically involves incubation with lipase (B570770) to hydrolyze triglycerides. For starchy matrices, α-amylase may also be used[10].

  • Solvent Extraction: Extract the lipid-soluble components, including vitamin K1 isomers, using a non-polar solvent. A common procedure involves a single extraction with a hydrocarbon solvent like hexane (B92381) after the enzymatic digestion is complete[1][2].

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a silica (B1680970) cartridge may be employed to remove polar interferences.

B. Chromatographic Separation

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: A triacontyl (C30) bonded-phase silica column (e.g., 250 x 4.6 mm, 3 or 5 µm particle size) is critical for achieving baseline separation of the cis and trans isomers[1][6].

  • Mobile Phase: A non-aqueous, reversed-phase mobile phase is used. A common mobile phase is 100% methanol (B129727) or a mixture of acetonitrile (B52724) and methanol (e.g., 50:50, v/v)[6].

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Temperature: The column is often maintained at a controlled cool temperature (e.g., 15°C) to improve resolution[6].

  • Injection Volume: Typically 20-50 µL of the reconstituted extract.

C. Detection and Quantification

  • Post-Column Reduction: Phylloquinone is not naturally fluorescent. To enable highly sensitive fluorescence detection, the eluent from the column is passed through a post-column reactor containing powdered zinc. The zinc reduces the quinone ring of phylloquinone to its fluorescent hydroquinone (B1673460) form[1][2].

  • Fluorescence Detection: The fluorescent hydroquinone is detected using a fluorescence detector, typically with an excitation wavelength of ~243 nm and an emission wavelength of ~430 nm.

  • Quantification: The concentration of each isomer is determined by comparing its peak area to that of a certified reference standard. The cis-isomer typically elutes just before the trans-isomer on a C30 column.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of phylloquinone isomers in a food matrix.

experimental_workflow A Food Sample Homogenization B Enzymatic Digestion (Lipase) A->B C Lipid Extraction (Hexane) B->C D HPLC Separation (C30 Column) C->D E Post-Column Reduction (Zinc) D->E F Fluorescence Detection E->F G Data Analysis & Quantification F->G

Caption: General workflow for phylloquinone isomer analysis.

Biochemical Pathway: The Vitamin K Cycle

Cis-phylloquinone is a poor substrate for the enzymes of the vitamin K cycle. The biologically active trans-isomer is essential for the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues, which is critical for the function of several blood clotting and bone matrix proteins.

vitamin_k_cycle cluster_0 Vitamin K Cycle K trans-Phylloquinone (Dietary Vitamin K1) KH2 Vitamin K Hydroquinone (KH2 - Active Form) K->KH2 Quinone Reductase KO Vitamin K 2,3-epoxide (KO) KH2->KO GGCX Glu Protein Precursor (Glu residue) KO->K VKOR Gla Carboxylated Protein (Gla residue - Active) Glu->Gla CO2, O2 cisK cis-Phylloquinone (Poor Substrate) cisK->K Very low activity for Quinone Reductase

Caption: The Vitamin K cycle and the role of trans-phylloquinone.

Conclusion

The presence of cis-phylloquinone in the modern diet is an established fact, arising primarily from food processing and fortification rather than natural biosynthesis in plants. While generally considered biologically inert, its occurrence reduces the effective Vitamin K1 content of foods. For researchers in nutrition and drug development, particularly those working with vitamin K antagonists like warfarin, the differential analysis of cis and trans isomers is essential for accurate dietary assessment and understanding patient response. The analytical methods detailed herein, centered around HPLC with C30 columns, provide a robust framework for the precise quantification required in research and clinical settings. Future food composition databases should ideally include values for both isomers to provide a more accurate representation of nutritional quality.

References

The Discovery and Enduring Significance of Vitamin K1 and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and chemical intricacies of Vitamin K1 (phylloquinone) and its isomers. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the seminal experiments that led to our understanding of this vital nutrient, detailed experimental protocols from the original literature, and a thorough examination of the structural and functional differences between its geometric isomers. The guide also delves into the critical role of Vitamin K1 in biological pathways, particularly its function as a cofactor in the carboxylation of proteins essential for blood coagulation and bone metabolism.

Introduction: The Unraveling of a Hemorrhagic Enigma

The story of Vitamin K begins in the late 1920s with the Danish scientist Henrik Dam. While investigating cholesterol metabolism in chickens fed a sterol-free diet, he observed a previously unknown hemorrhagic condition.[1][2] These chickens exhibited prolonged bleeding times, a symptom that could not be alleviated by the addition of purified cholesterol or any of the then-known vitamins, including A, C, and D.[3][4] Dam astutely concluded that a new, fat-soluble "koagulationsvitamin" (coagulation vitamin) was responsible for maintaining normal blood clotting.[5][6] This pioneering work laid the foundation for decades of research into a class of compounds now recognized as essential for human health. For their discovery of vitamin K and its chemical nature, Henrik Dam and Edward A. Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[6][7]

The Dawn of Isolation and Structural Elucidation

Following Dam's initial observations, the race was on to isolate and identify the enigmatic coagulation vitamin. The breakthrough came in 1939 when Edward A. Doisy and his team at St. Louis University successfully isolated a pure, crystalline form of the vitamin from alfalfa.[8][9] They named this compound Vitamin K1. Concurrently, a second form, designated Vitamin K2, was isolated from putrefied fish meal. This guide will focus on Vitamin K1, also known as phylloquinone.

The structural elucidation of Vitamin K1 was a landmark achievement in natural product chemistry. Through a combination of degradation studies and spectroscopic analysis, Doisy and his collaborators, as well as other independent research groups, determined its chemical structure as 2-methyl-3-phytyl-1,4-naphthoquinone.[10]

Physicochemical Properties of Vitamin K1 Isomers

A crucial aspect of Vitamin K1's chemistry is the existence of geometric isomers due to the double bond in the phytyl side chain. The two primary isomers are the trans and cis forms. It was later discovered that only the trans-isomer possesses significant biological activity.[11][12] Synthetic preparations of Vitamin K1 often contain a mixture of both isomers.[13]

Propertytrans-Phylloquinonecis-Phylloquinone
Molecular Formula C₃₁H₄₆O₂C₃₁H₄₆O₂
Molecular Weight 450.7 g/mol 450.7 g/mol
Appearance Pale yellow, viscous oilViscous oil
Melting Point -20 °CNot well-defined
Specific Gravity ~0.984 g/mL at 25 °CNot well-defined
Refractive Index (n²⁰/D) ~1.527Not well-defined
Solubility Insoluble in water; soluble in fats and organic solvents (e.g., ethanol, ether, chloroform)Insoluble in water; soluble in fats and organic solvents
UV Absorption Maxima (in hexane) 243, 248, 261, 270, 325 nmSimilar to trans-isomer, but with differences in molar absorptivity
Molar Absorptivity (ε) at 248 nm ~18,900 L·mol⁻¹·cm⁻¹Lower than trans-isomer

Note: Some physicochemical properties for the pure cis-isomer are not as extensively documented in the literature as those for the trans-isomer.

Seminal Experimental Protocols

To provide a deeper understanding of the foundational research, this section details the methodologies from key historical papers.

Henrik Dam's Chick Bioassay for Vitamin K Activity (circa 1935)

This bioassay was fundamental in the discovery and subsequent research on Vitamin K. It allowed for the quantification of Vitamin K activity in various extracts.

Objective: To induce Vitamin K deficiency in chicks and subsequently measure the anti-hemorrhagic activity of test substances.

Methodology:

  • Induction of Vitamin K Deficiency:

    • Newly hatched chicks were fed a Vitamin K-deficient diet for 2-3 weeks.

    • The diet consisted of casein (extracted with a hot alcohol-ether mixture to remove fats), dried yeast, a salt mixture, and cod liver oil (as a source of vitamins A and D).

  • Assessment of Coagulation Status:

    • After the deficiency period, blood was drawn from a wing vein.

    • The prothrombin time was measured. This involved adding a source of thromboplastin (B12709170) and calcium to the plasma and recording the time it took for a clot to form. A prolonged prothrombin time indicated Vitamin K deficiency.

  • Bioassay of Test Substances:

    • Vitamin K-deficient chicks were orally administered a known amount of the test substance (e.g., an alfalfa extract).

    • After a set period (e.g., 24 hours), blood was drawn again, and the prothrombin time was re-measured.

    • The degree of correction of the prothrombin time was used as a measure of the Vitamin K activity of the substance.

Edward A. Doisy's Isolation of Vitamin K1 from Alfalfa (1939)

This protocol outlines the multi-step process used to isolate pure Vitamin K1.

Objective: To extract and purify Vitamin K1 from dried alfalfa.

Methodology:

  • Initial Extraction:

    • Dried alfalfa meal was percolated with petroleum ether to extract the crude fat-soluble components.

  • Solvent Partitioning:

    • The petroleum ether extract was concentrated, and the residue was partitioned between petroleum ether and 90% methanol (B129727) to remove more polar impurities. The Vitamin K activity remained in the petroleum ether phase.

  • Chromatography on Adsorbents:

    • The concentrated petroleum ether solution was subjected to column chromatography using a series of adsorbents.

    • Initial chromatography was performed on a column of magnesium carbonate (Brockmann's).

    • Further purification was achieved by chromatography on columns of zinc carbonate and later, finely powdered sugar. Different solvents were used to elute the vitamin and separate it from pigments and other lipids.

  • High-Vacuum Distillation:

    • The most potent fractions from chromatography were combined and subjected to high-vacuum molecular distillation to yield a highly concentrated yellow oil.

  • Crystallization:

    • The final purification step involved crystallization of the concentrated oil from a mixture of acetone (B3395972) and methanol at a low temperature, yielding pale yellow crystals of Vitamin K1.

Louis F. Fieser's Synthesis of Vitamin K1 (1939)

This groundbreaking synthesis confirmed the structure of Vitamin K1 and made it accessible for further study and therapeutic use.[14][15]

Objective: To chemically synthesize 2-methyl-3-phytyl-1,4-naphthoquinone.

Methodology:

  • Preparation of 2-Methyl-1,4-naphthohydroquinone:

    • 2-Methyl-1,4-naphthoquinone was reduced to its hydroquinone (B1673460) form using a reducing agent such as sodium hydrosulfite.

  • Condensation with Phytyl Bromide:

    • The 2-methyl-1,4-naphthohydroquinone was reacted with phytyl bromide in the presence of a catalyst, such as anhydrous oxalic acid, in a solvent like dioxane. This reaction couples the phytyl side chain to the naphthohydroquinone ring.

  • Oxidation to Vitamin K1:

    • The resulting dihydro-Vitamin K1 was not isolated but was directly oxidized in the reaction mixture to Vitamin K1 using an oxidizing agent like silver oxide.

  • Purification:

    • The crude synthetic Vitamin K1 was purified by chromatography on a column of activated alumina, followed by crystallization from a suitable solvent mixture (e.g., acetone-methanol).

The Vitamin K Cycle: A Central Signaling Pathway

Vitamin K1 is not directly active in its dietary form. It must undergo a series of transformations within the cell in what is known as the Vitamin K cycle. This cycle is crucial for the post-translational modification of specific proteins.

Vitamin_K_Cycle VK_quinone Vitamin K (Phylloquinone) VK_hydroquinone Vitamin K H₂ (Hydroquinone) (Active Form) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K 2,3-Epoxide VK_hydroquinone->VK_epoxide GGCX GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide->VK_quinone VKOR Gla Active Vitamin K- Dependent Protein (Gla residue) GGCX->Gla CO₂, O₂ VKOR Vitamin K Epoxide Reductase (VKOR) Warfarin (B611796) Warfarin (Anticoagulant) Warfarin->VKOR Inhibition Glu Inactive Vitamin K- Dependent Protein (Glu residue) Glu->GGCX

The Vitamin K Cycle

The key event in this pathway is the carboxylation of glutamate (B1630785) (Glu) residues on Vitamin K-dependent proteins to form γ-carboxyglutamate (Gla) residues. This modification is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) and is essential for the calcium-binding capacity and subsequent biological activity of these proteins. The active form of Vitamin K, the hydroquinone, is a necessary cofactor for this reaction. During the carboxylation, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced again to the active hydroquinone, thus completing the cycle. Anticoagulant drugs like warfarin exert their effect by inhibiting VKOR.

Isomers of Vitamin K1: A Tale of Two Geometries

The biological activity of Vitamin K1 is highly dependent on the geometry of the double bond in its phytyl side chain.

Isomer_Activity trans_K1 trans-Phylloquinone (Biologically Active) GGCX_interaction Effective interaction with γ-Glutamyl Carboxylase (GGCX) trans_K1->GGCX_interaction cis_K1 cis-Phylloquinone (Biologically Inactive) Poor_Interaction Poor interaction with γ-Glutamyl Carboxylase (GGCX) cis_K1->Poor_Interaction Carboxylation Efficient Protein Carboxylation GGCX_interaction->Carboxylation Blood_Clotting Normal Blood Coagulation Carboxylation->Blood_Clotting Inefficient_Carboxylation Inefficient Protein Carboxylation Poor_Interaction->Inefficient_Carboxylation Impaired_Clotting Impaired Blood Coagulation Inefficient_Carboxylation->Impaired_Clotting

Biological Activity of Vitamin K1 Isomers

Studies have shown that cis-phylloquinone has virtually no biological activity compared to the trans-isomer.[11][12] This is attributed to the specific stereochemical requirements of the γ-glutamyl carboxylase enzyme, which preferentially binds the trans configuration. The presence of the cis-isomer in synthetic Vitamin K1 preparations is therefore a critical quality control parameter in the pharmaceutical and nutraceutical industries.

Modern Analytical Approaches for Isomer Separation

The need to accurately quantify the biologically active trans-isomer has driven the development of sophisticated analytical methods.

Isomer_Separation_Workflow Sample Sample (e.g., Vegetable Extract, Pharmaceutical) Extraction Lipid Extraction (e.g., with Hexane/Isopropanol) Sample->Extraction Purification Solid-Phase Extraction (SPE) (Silica-based) Extraction->Purification HPLC High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) Purification->HPLC Column Stationary Phase (e.g., C30 or Chiral Column) Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Quantification of trans- and cis-Isomers Detection->Quantification

Workflow for Vitamin K1 Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying Vitamin K1 isomers. Reversed-phase columns with a C30 stationary phase have shown excellent selectivity for these non-polar isomers. More recently, Ultra-Performance Convergence Chromatography (UPC²) has emerged as a faster and more environmentally friendly alternative, utilizing supercritical carbon dioxide as the mobile phase.

Conclusion and Future Directions

From its serendipitous discovery to the elucidation of its complex biochemical roles and the nuanced understanding of its isomers, the journey of Vitamin K1 has been a testament to the power of scientific inquiry. For researchers and professionals in drug development, a thorough understanding of the history, chemistry, and biological function of Vitamin K1 is paramount. The distinct biological activities of its isomers underscore the importance of stereochemistry in drug design and formulation.

Future research will likely focus on further elucidating the extra-hepatic roles of Vitamin K, exploring the therapeutic potential of its various forms, and developing even more sensitive and efficient analytical methods for its quantification in complex biological matrices. The foundational knowledge detailed in this guide provides a solid platform for these future endeavors.

References

A Technical Guide to the Cis-Trans Isomerization Mechanism of Phylloquinone (Vitamin K1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phylloquinone, or vitamin K1, is a critical fat-soluble vitamin essential for the post-translational modification of vitamin K-dependent proteins, which are vital for blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2][3] The biological activity of phylloquinone is exclusively attributed to its trans-isomer, while the cis-isomer is considered to have little to no activity.[1][4][5][6] This distinction underscores the importance of the geometric configuration of phylloquinone's phytyl side chain. This technical guide provides an in-depth review of the current understanding of the cis-trans isomerization mechanism of phylloquinone, including evidence for enzymatic interconversion, the metabolic fate of the isomers, and detailed experimental protocols for their separation and analysis. While the precise enzymatic machinery in mammals remains an area of active investigation, this document consolidates the foundational knowledge critical for researchers in the fields of nutrition, biochemistry, and pharmacology.

Introduction: The Biological Significance of Phylloquinone Isomers

Vitamin K functions as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[2] This enzyme catalyzes the carboxylation of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues on a number of proteins, known as vitamin K-dependent proteins (VKDPs).[2] This modification is crucial for their ability to bind calcium and function correctly.[2] The canonical Vitamin K cycle ensures a continuous supply of the reduced, active form of vitamin K (hydroquinone) for this process.

The key structural feature for this biological activity is the stereochemistry of the phytyl side chain at the C3 position of the 2-methyl-1,4-naphthoquinone ring.[1] Only the trans-configuration allows the molecule to serve as an effective substrate for the enzymes of the vitamin K cycle.[6][7] The cis-isomer, which can be formed during chemical synthesis or by exposure to light, is largely inactive.[5][8][9] Studies have shown that the cis form has as little as 1% of the biological activity of the trans form.[1] Understanding the mechanisms that govern the interconversion between these two isomers is therefore fundamental to vitamin K biochemistry and its therapeutic applications.

The Isomerization Mechanism: Enzymatic and Non-Enzymatic Pathways

The conversion between cis and trans phylloquinone can occur through both non-enzymatic and enzymatic processes.

Non-Enzymatic Isomerization

Exposure to ultraviolet (UV) light is a known factor that can induce the isomerization of the double bond in the isoprenoid side chain of phylloquinone, leading to the formation of the cis-isomer.[8] Additionally, synthetic preparations of vitamin K1, often used in dietary supplements and food fortification, may contain significant quantities of the inactive cis form as a byproduct of the manufacturing process.[5][9] This highlights the importance of analytical methods capable of resolving these isomers to accurately assess the nutritional and therapeutic value of vitamin K products.

Evidence for Enzymatic Interconversion

While a specific mammalian cis-trans isomerase for phylloquinone has not yet been fully characterized, foundational evidence for such an enzymatic activity comes from studies in microorganisms. Research using preparations from Mycobacterium phlei demonstrated a clear enzymatic interconversion between the two isomers.[7]

  • Purified trans-phylloquinone was converted to the cis-isomer by the bacterial preparation.[7]

  • Conversely, the preparation also catalyzed the conversion of cis-phylloquinone to the active trans-naphthoquinone.[7]

This demonstrated that biological systems possess the machinery to interconvert these forms, suggesting a potential mechanism for either activating inert cis-phylloquinone or regulating the levels of the active trans form. The specific enzyme responsible and the detailed catalytic mechanism (e.g., nucleophilic attack, carbocation intermediate) in mammals remain to be elucidated.

Metabolic Fate and Biological Activity of Isomers

The two isomers exhibit different metabolic behaviors and biological activities. The trans isomer is the active form that participates in the vitamin K cycle, while the cis isomer is a poor substrate for the key enzymes in this pathway.[6]

Studies in rats have revealed key differences:

  • Biological Activity: The cis isomer demonstrates a profound lack of biological activity in promoting the synthesis of prothrombin, a key vitamin K-dependent clotting factor.[6][10]

  • Tissue Retention: The cis isomer is retained for a longer duration in the liver, particularly within the mitochondria, whereas the trans isomer is more readily metabolized.[1][6]

  • Substrate Inefficiency: Cis-phylloquinone is a poor substrate for the 2,3-epoxidation reaction, a critical step in the vitamin K cycle that is coupled to the carboxylation of proteins.[6] This inefficiency is a primary reason for its lack of biological activity.

The logical relationship between the isomers and the vitamin K cycle is depicted below.

G Diagram 1: Role of Phylloquinone Isomers in the Vitamin K Cycle cluster_isomers Isomers cluster_cycle Vitamin K Cycle trans_PK trans-Phylloquinone (Active) VKOR_reduce VKOR Reductase trans_PK->VKOR_reduce Efficient Substrate cis_PK cis-Phylloquinone (Inactive) cis_PK->VKOR_reduce Poor Substrate PK_H2 Phylloquinone Hydroquinone VKOR_reduce->PK_H2 GGCX γ-Glutamyl Carboxylase (GGCX) PK_Epoxide Phylloquinone Epoxide GGCX->PK_Epoxide Gla_proteins Gla-Proteins (Active Clotting Factors) GGCX->Gla_proteins VKOR_recycle VKOR Reductase VKOR_recycle->trans_PK Regeneration PK_H2->GGCX PK_Epoxide->VKOR_recycle Glu_proteins Glu-Proteins Glu_proteins->GGCX G Diagram 2: Experimental Workflow for Phylloquinone Isomer Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start: Sample (e.g., Food, Serum) extraction Solvent Extraction (e.g., Hexane/Isopropanol) start->extraction cleanup Purification / Cleanup (e.g., SPE, Semi-prep HPLC) extraction->cleanup injection HPLC Injection cleanup->injection separation Isocratic NP-HPLC Separation (Silica Column) injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report: [cis] & [trans] conc. quantification->report

References

The Negligible Role of cis-Vitamin K1 in Photosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Göttingen, Germany – December 3, 2025 – In the intricate machinery of photosynthesis, the role of Vitamin K1 (phylloquinone) as a critical electron carrier in Photosystem I (PSI) is well-established. However, the functional significance of its geometric isomer, cis-Vitamin K1, appears to be negligible within the photosynthetic electron transport chain. This technical guide provides an in-depth analysis of the established function of trans-Vitamin K1 in photosynthesis, while clarifying the standing of the cis-isomer based on current scientific understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the study of photosynthesis and related bioenergetic pathways.

Introduction to Phylloquinone in Photosynthesis

Phylloquinone, a member of the naphthoquinone family, is an essential component of the photosynthetic apparatus in all oxygenic photosynthetic organisms, including plants, algae, and cyanobacteria.[1][2] Within the thylakoid membranes of chloroplasts, phylloquinone functions as the secondary electron acceptor A1 in Photosystem I (PSI).[3][4] PSI catalyzes the light-driven transfer of electrons from plastocyanin to ferredoxin, a crucial step in the production of NADPH for carbon fixation.[5] The biologically active form of phylloquinone found in nature is the trans-isomer.[6] Synthetic preparations of Vitamin K1, however, may contain a significant proportion of the cis-isomer, which has been shown to have little to no biological activity in other biological systems.[7][8]

The Electron Transport Chain in Photosystem I

The PSI reaction center contains two branches of cofactors, A and B, that facilitate electron transport. Each PSI complex binds approximately two molecules of phylloquinone per reaction center (P700).[9] Upon photo-excitation of P700, an electron is transferred through a series of acceptors: the primary acceptor A0 (a chlorophyll (B73375) a molecule), and then to A1 (phylloquinone). From phylloquinone, the electron is passed to a series of three iron-sulfur clusters (Fx, FA, and FB) before reducing ferredoxin.[5]

Photosystem_I_ETC cluster_PSI Photosystem I (PSI) cluster_light P700 P700 A0 A0 (Chlorophyll a) P700->A0 < 3 ps A1 A1 (trans-Phylloquinone) A0->A1 ~35 ps Fx Fx [4Fe-4S] A1->Fx ~20-200 ns FA_FB FA/FB [4Fe-4S] Fx->FA_FB ~15-200 ns Ferredoxin Ferredoxin (Fd) FA_FB->Ferredoxin e- Plastocyanin Plastocyanin (PC) Plastocyanin->P700 e- NADPH NADP+ -> NADPH Ferredoxin->NADPH e- Light Light (hν)

Figure 1: Electron transport chain in Photosystem I.

The Role of trans-Phylloquinone as the Electron Acceptor A1

The trans-isomer of phylloquinone is the exclusive form found in the A1 binding site of PSI. Its primary role is to act as an intermediate electron carrier, accepting an electron from the primary acceptor A0 and transferring it to the iron-sulfur cluster Fx.[4] This one-electron transfer involves the turnover between the quinone and semiquinone forms of phylloquinone.[10] The redox potential of phylloquinone is finely tuned for this function.

The Status of cis-Phylloquinone in Photosynthesis

Current scientific literature indicates that cis-phylloquinone does not play a functional role in photosynthesis. While synthetic Vitamin K1 used in supplements and some research may contain the cis-isomer, naturally occurring phylloquinone in photosynthetic organisms is in the trans-conformation.[6] Studies in animal systems have demonstrated that the cis-isomer of phylloquinone exhibits significantly reduced or no biological activity compared to the trans-isomer.[7][8] There is no evidence to suggest that the cis-isomer can be incorporated into the A1 binding site of PSI or that it can efficiently mediate electron transfer. Furthermore, while enzymatic interconversion between cis and trans isomers has been observed in some bacteria, this has not been demonstrated in plants.[11] Therefore, within the context of photosynthesis, this compound is considered an inactive isomer.

Quantitative Data

The following table summarizes key quantitative data related to phylloquinone in Photosystem I.

ParameterValueOrganism/ConditionsReference(s)
Stoichiometry (Phylloquinone:P700)~2:1Spinach, Cyanobacteria[9]
Redox Potential (Q/Q•-)-260 mV (in water vs. NHE)Calculated[12][13][14]
Electron Transfer Time (A0 -> A1)~35 psSpinach[4]
Electron Transfer Time (A1 -> Fx)~20-200 nsSpinach, Cyanobacteria[4]
cis-Phylloquinone Content in Natural ThylakoidsNot detectedGeneral consensus[6]
Biological Activity of cis-PhylloquinoneNegligibleRat studies[7][8]

Experimental Protocols

Separation and Quantification of Vitamin K1 Isomers by HPLC

A common method for the separation and quantification of cis- and trans-phylloquinone is High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

  • Extraction: Tissues (e.g., leaf material, thylakoid preparations) are homogenized and extracted with an organic solvent mixture, such as hexane-isopropanol or acetone.

  • Purification: The crude extract is often purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering lipids and pigments.

  • Chromatographic Separation: The purified extract is injected onto a C30 reverse-phase HPLC column. A mobile phase consisting of a mixture of methanol, methyl-tert-butyl ether, and water is commonly used for isocratic or gradient elution to separate the cis and trans isomers.

  • Detection: Detection is typically achieved using fluorescence after post-column reduction of phylloquinone to its hydroquinone (B1673460) form using a zinc reactor. Excitation and emission wavelengths are typically around 243 nm and 430 nm, respectively. Alternatively, UV or mass spectrometry (LC-MS) can be used for detection and quantification.[15][16]

HPLC_Workflow Start Sample (e.g., Leaf Tissue) Extraction Homogenization and Solvent Extraction Start->Extraction Purification Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->Purification HPLC HPLC Separation (C30 Column) Purification->HPLC Reduction Post-Column Zinc Reduction HPLC->Reduction Detection Fluorescence Detection (Ex: 243 nm, Em: 430 nm) Reduction->Detection End Quantification of cis- and trans-Isomers Detection->End

Figure 2: Workflow for HPLC analysis of Vitamin K1 isomers.
Spectroscopic Analysis of Phylloquinone in PSI

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study the electronic structure and orientation of the phylloquinone radical anion (A1•-) within the PSI reaction center. By using oriented PSI preparations, the orientation of the phylloquinone molecule relative to the thylakoid membrane can be determined.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy: Time-resolved FTIR difference spectroscopy can be employed to probe the molecular vibrations of phylloquinone in its neutral and reduced states. This provides insights into the interactions of the quinone with its protein environment in the A1 binding site.

Interconnection with Other Metabolic Pathways

The biosynthesis of phylloquinone in plants is a complex process that is interconnected with the synthesis of other important molecules. The pathway originates from chorismate and involves enzymes located in both the plastids and peroxisomes.[18][19] Intermediates in the phylloquinone biosynthetic pathway are also precursors for the synthesis of salicylic (B10762653) acid and benzoic acid derivatives, which are crucial signaling molecules in plant defense.[19] This metabolic branching highlights the integration of photosynthetic components with broader cellular processes.

Phylloquinone_Biosynthesis cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_other_pathways Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate o_Succinylbenzoate o-Succinylbenzoate Isochorismate->o_Succinylbenzoate Salicylic_Acid Salicylic Acid (Plant Defense) Isochorismate->Salicylic_Acid o_Succinylbenzoate_CoA o-Succinylbenzoate-CoA o_Succinylbenzoate->o_Succinylbenzoate_CoA Transport DHNA_CoA DHNA-CoA Demethylphylloquinone Demethylphylloquinone DHNA_CoA->Demethylphylloquinone Phytyl_PP Phytyl-PP Phytyl_PP->Demethylphylloquinone Phylloquinone trans-Phylloquinone (Vitamin K1) Demethylphylloquinone->Phylloquinone Methylation DHNA 1,4-dihydroxy-2-naphthoate (DHNA) o_Succinylbenzoate_CoA->DHNA DHNA->DHNA_CoA Transport

References

A Technical Guide to the Synthetic Pathways for cis-Vitamin K1 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K1, also known as phylloquinone, is a vital fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as two geometric isomers: trans- and cis-phylloquinone. The biological activity of Vitamin K1 is primarily attributed to the trans-isomer, while the cis-isomer is considered biologically inactive or significantly less active.[1] Synthetic routes to Vitamin K1 typically yield a mixture of both isomers.[2] This technical guide provides an in-depth overview of synthetic pathways geared towards the production of cis-Vitamin K1. It includes a discussion of stereoselective synthetic strategies, detailed experimental protocols for key reactions, and methods for the separation and characterization of the cis-isomer. This information is critical for researchers and professionals in drug development and organic synthesis who require pure isomeric standards for analytical purposes or for the investigation of the potential biological roles of this compound.

Introduction

The synthesis of Vitamin K1 fundamentally involves the coupling of a menadione (B1676200) (2-methyl-1,4-naphthoquinone) derivative with a phytyl side chain. The stereochemistry of the double bond at the C2' position of the phytyl tail determines whether the resulting molecule is the trans- or cis-isomer. While the thermodynamically more stable trans-isomer is the target for therapeutic applications, the synthesis and isolation of the cis-isomer are crucial for analytical reference and further scientific investigation.

This guide will explore synthetic methodologies that can be tuned to favor the formation of the cis-isomer, primarily focusing on the strategic construction of the phytyl side chain with Z-selectivity and its subsequent coupling to the naphthoquinone moiety.

Stereoselective Synthetic Strategies for this compound

The key to synthesizing this compound lies in the stereocontrolled formation of the C2'-C3' double bond of the phytyl side chain. Several synthetic strategies can be employed to achieve Z-selectivity.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for alkene synthesis.[3][4] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used. Unstabilized ylides, typically those bearing alkyl substituents, react under kinetic control to predominantly form Z-alkenes.[4][5] This makes the Wittig reaction a prime candidate for the synthesis of the cis-phytyl side chain.

A plausible synthetic route involves the reaction of a suitable C15-alkyltriphenylphosphonium salt (phytyl phosphonium salt) with a C5-carbonyl compound, or vice versa, to construct the phytyl chain with the desired cis-double bond.

Logical Workflow for cis-Phytyl Side Chain Synthesis via Wittig Reaction:

A C15-Alkyl Halide C Phytylphosphonium Salt A->C Alkylation B Triphenylphosphine B->C E Unstabilized Ylide C->E Deprotonation D Strong Base (e.g., n-BuLi) D->E G (Z)-Phytol Precursor E->G Wittig Reaction F C5-Aldehyde F->G

Caption: Z-selective Wittig reaction pathway for the phytyl side chain.

Organometallic Coupling Reactions

Organometallic coupling reactions offer another avenue for the stereoselective synthesis of alkenes. For instance, the use of organostannanes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) has been shown to proceed with retention of the double bond geometry.[2] Therefore, the synthesis of a Z-neryl trimethylstannane (B102407) and its subsequent coupling with a menadione derivative could potentially yield this compound. One study demonstrated that the reaction of neryl trimethylstannane with menadione resulted in a product with 76% Z (cis) configuration.[2]

Another approach involves the use of π-allylnickel complexes. The reaction of a phytyl bromide with a protected menadiol (B113456) derivative in the presence of a nickel catalyst has been reported to produce Vitamin K1 with an E/Z ratio of 8:2.[2] While this method does not predominantly yield the cis-isomer, it demonstrates the feasibility of using organometallic methods to influence the isomeric ratio.

Signaling Pathway for Organometallic Coupling:

cluster_0 Preparation of (Z)-Phytyl Precursor cluster_1 Coupling Reaction A (Z)-Nerol C (Z)-Neryl Trimethylstannane A->C Stannylation B Trimethylstannyl Lithium B->C F This compound C->F Coupling D Menadione D->F E Lewis Acid (BF3·OEt2) E->F

Caption: Organostannane coupling approach for this compound synthesis.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized based on specific laboratory conditions and available starting materials.

Synthesis of (Z)-Phytyl Bromide (Illustrative)

A key intermediate for many synthetic routes is (Z)-phytyl bromide. One potential, though not explicitly detailed in the literature for high Z-selectivity, method to influence the cis/trans ratio of phytyl bromide is by adjusting the conditions of the bromination of phytol (B49457).

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phytol (containing a mixture of isomers or a (Z)-enriched source) in a suitable anhydrous solvent (e.g., n-heptane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -10 to 0 °C using an ice-salt bath.

  • Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃) in the same solvent to the cooled phytol solution over a period of 1 hour, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with n-heptane.

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude (Z)-phytyl bromide can be purified by column chromatography on silica (B1680970) gel.

Coupling of (Z)-Phytyl Bromide with a Menadione Derivative

Protocol:

  • Preparation of Menadiol Acyl Ester: Menadione is first reduced to menadiol and then acylated to form a more stable intermediate.

  • Coupling Reaction: In a reaction vessel under an inert atmosphere, dissolve the menadiol acyl ester in an appropriate solvent (e.g., a mixture of a nonpolar solvent and a polar aprotic solvent).

  • Addition of (Z)-Phytyl Bromide: Add the previously synthesized (Z)-phytyl bromide to the solution.

  • Initiation: The reaction can be initiated by the addition of a suitable catalyst, such as a Lewis acid or a transition metal complex, depending on the chosen methodology.

  • Reaction Conditions: The reaction temperature and time will vary significantly based on the chosen catalytic system. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Oxidation: Upon completion, the reaction is worked up by washing with aqueous solutions to remove the catalyst and byproducts. The resulting hydroquinone (B1673460) derivative is then oxidized back to the quinone form using a mild oxidizing agent (e.g., air, silver(I) oxide).

  • Purification: The crude this compound is purified by column chromatography.

Purification and Characterization of this compound

Preparative High-Performance Liquid Chromatography (HPLC)

The separation of cis- and trans-isomers of Vitamin K1 on a preparative scale is challenging but can be achieved using normal-phase HPLC.

Illustrative Preparative HPLC Protocol:

  • Column: A silica-based preparative HPLC column is typically used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of heptane (B126788) or hexane (B92381) with a small amount of a polar modifier like isopropanol (B130326) or ethyl acetate, is employed. The exact composition of the mobile phase needs to be optimized to achieve baseline separation of the isomers.

  • Sample Preparation: The crude mixture of Vitamin K1 isomers is dissolved in the mobile phase at a high concentration.

  • Injection and Fraction Collection: Large volumes of the sample solution are injected onto the column. The eluent is monitored using a UV detector, and fractions corresponding to the cis-isomer are collected.

  • Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified this compound.

Experimental Workflow for Purification:

A Crude Vitamin K1 (cis/trans mixture) B Dissolve in Mobile Phase A->B C Preparative HPLC System B->C Injection D Fraction Collector C->D Elution E Fractions containing this compound D->E Collection F Solvent Evaporation E->F G Pure this compound F->G

Caption: Workflow for the preparative HPLC purification of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons in the phytyl side chain will be distinct for the cis- and trans-isomers.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.[8]

Quantitative Data Summary

The following table summarizes the reported yields and isomeric ratios for different synthetic approaches that can produce this compound. It is important to note that the data is often for menaquinone analogs (MK-n) but provides valuable insights into the stereoselectivity of the reactions.

Synthetic MethodReactantsCatalyst/ReagentProductYield (%)cis : trans Ratio (Z:E)Reference
Organostannane CouplingMenadione, Neryl trimethylstannaneBF₃·OEt₂cis-MK-24176 : 24[2]
π-Allylnickel ChemistryProtected Menadiol, Phytyl bromideNi(0) complexVitamin K1~7020 : 80[2]
Wittig Reaction (Unstabilized)Aldehyde/Ketone, Non-stabilized Phosphonium YlideStrong BaseAlkeneHighPredominantly Z (cis)[5]

Conclusion

The synthesis of this compound is a challenging but achievable goal for researchers in organic and medicinal chemistry. While most industrial syntheses are optimized for the production of the biologically active trans-isomer, specific stereoselective methods, particularly the Wittig reaction with unstabilized ylides and certain organometallic coupling reactions, can be employed to favor the formation of the cis-isomer. The subsequent purification of the isomeric mixture by preparative HPLC is a critical step to obtain the pure cis-phylloquinone. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis, isolation, and characterization of this compound, enabling further research into its properties and potential biological significance.

References

Subcellular Localization of Cis-Phylloquinone in Rat Liver: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of cis-phylloquinone in rat liver, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes. Understanding the distribution of vitamin K isomers within the cell is crucial for elucidating their metabolic pathways and biological functions, which has significant implications for drug development and nutritional science.

Core Findings: Preferential Accumulation of Cis-Phylloquinone in Mitochondria

Studies on the metabolism of phylloquinone (vitamin K1) isomers in rats have revealed a distinct subcellular distribution pattern for the cis and trans forms. The cis isomer of phylloquinone exhibits prolonged retention in the liver, with a notable accumulation in the mitochondria.[1] Conversely, its presence is significantly lower in the rough endoplasmic reticulum.[1] This differential localization suggests distinct metabolic fates and functional roles for the two isomers. Microsomes have been identified as a primary site for the metabolism and function of vitamin K.[1]

Quantitative Distribution of Phylloquinone Isomers

The following table summarizes the quantitative data on the concentration of cis- and trans-phylloquinone in rat liver mitochondria and microsomes at various time points following administration. This data highlights the differential retention and accumulation of the cis isomer in mitochondria.

Time (hours)Subcellular Fractioncis-Phylloquinone (ng/mg protein)trans-Phylloquinone (ng/mg protein)
3 Mitochondria2.4 ± 0.310.2 ± 1.1
Microsomes1.8 ± 0.222.5 ± 2.5
12 Mitochondria1.9 ± 0.22.1 ± 0.2
Microsomes0.5 ± 0.13.9 ± 0.4
24 Mitochondria1.5 ± 0.20.8 ± 0.1
Microsomes0.2 ± 0.01.5 ± 0.2
48 Mitochondria1.0 ± 0.10.3 ± 0.0
Microsomes0.1 ± 0.00.5 ± 0.1

Data adapted from Knauer, T. E., Siegfried, C., Willingham, A. K., & Matschiner, J. T. (1975). Metabolism and biological activity of cis- and trans-phylloquinone in the rat. The Journal of nutrition, 105(12), 1519–1524.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in determining the subcellular localization of cis-phylloquinone in rat liver.

Subcellular Fractionation of Rat Liver

This protocol describes the isolation of mitochondrial and microsomal fractions from rat liver using differential centrifugation.

Materials:

  • Male Sprague-Dawley rats

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Differential centrifugation equipment (refrigerated centrifuge)

  • Dounce homogenizer

  • Bradford protein assay kit

Procedure:

  • Tissue Homogenization:

    • Euthanize rats and perfuse the liver with ice-cold saline to remove blood.

    • Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.

    • Homogenize the minced liver using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondrial fraction.

    • Wash the mitochondrial pellet by resuspending it in homogenization buffer and centrifuging again at 10,000 x g for 15 minutes.

    • Collect the supernatant from the first mitochondrial spin and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

    • Wash the microsomal pellet by resuspending it in homogenization buffer and centrifuging again at 105,000 x g for 60 minutes.

  • Protein Quantification:

    • Resuspend the final mitochondrial and microsomal pellets in a known volume of homogenization buffer.

    • Determine the protein concentration of each fraction using the Bradford protein assay.

Extraction and Analysis of Phylloquinone Isomers by HPLC

This protocol outlines the procedure for extracting phylloquinone isomers from the isolated subcellular fractions and quantifying them using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Isolated mitochondrial and microsomal fractions

  • Internal standard (e.g., phylloquinone analogue)

  • Hexane (B92381) and 2-propanol (HPLC grade)

  • Solid-phase extraction (SPE) silica (B1680970) columns

  • HPLC system with a C30 reverse-phase column

  • Post-column zinc reduction reactor

  • Fluorescence detector (Excitation: 243 nm, Emission: 430 nm)

Procedure:

  • Lipid Extraction:

    • To a known amount of protein from each subcellular fraction, add a known amount of internal standard.

    • Extract the lipids by adding 3 volumes of a hexane:2-propanol (3:2, v/v) mixture.

    • Vortex vigorously for 2 minutes and centrifuge at 1,500 x g for 10 minutes.

    • Collect the upper hexane layer containing the lipids.

    • Repeat the extraction process twice more and pool the hexane extracts.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Redissolve the lipid residue in a small volume of hexane.

    • Apply the sample to a pre-conditioned silica SPE column.

    • Wash the column with hexane to remove nonpolar lipids.

    • Elute the phylloquinone fraction with a mixture of hexane and diethyl ether.

  • HPLC Analysis:

    • Evaporate the eluted phylloquinone fraction to dryness and reconstitute in the HPLC mobile phase.

    • Inject an aliquot of the sample into the HPLC system.

    • Separate the cis and trans isomers on a C30 column using an isocratic mobile phase (e.g., methanol:tert-butyl methyl ether).

    • After separation, pass the column effluent through a post-column reactor containing powdered zinc to reduce the phylloquinones to their fluorescent hydroquinone (B1673460) forms.

    • Detect the fluorescent hydroquinones using a fluorescence detector.

    • Quantify the concentration of cis- and trans-phylloquinone by comparing their peak areas to that of the internal standard and a standard curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of cis-phylloquinone distribution in rat liver.

experimental_workflow cluster_fractionation Subcellular Fractionation cluster_analysis Phylloquinone Analysis rat_liver Rat Liver Homogenate centrifuge1 Centrifuge (600 x g, 10 min) rat_liver->centrifuge1 supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (10,000 x g, 15 min) supernatant1->centrifuge2 mitochondria Mitochondrial Pellet centrifuge2->mitochondria supernatant2 Post-Mitochondrial Supernatant centrifuge2->supernatant2 extraction Lipid Extraction mitochondria->extraction centrifuge3 Centrifuge (105,000 x g, 60 min) supernatant2->centrifuge3 microsomes Microsomal Pellet centrifuge3->microsomes microsomes->extraction spe SPE Cleanup extraction->spe hplc HPLC with Fluorescence Detection spe->hplc quantification Quantification of cis/trans Isomers hplc->quantification

Caption: Experimental workflow for determining the subcellular localization of cis-phylloquinone.

logical_relationship liver Rat Liver mitochondria Mitochondria liver->mitochondria Higher Retention (Long-term Accumulation) microsomes Microsomes (Endoplasmic Reticulum) liver->microsomes Lower Retention (Metabolism Site) other Other Organelles & Cytosol liver->other Lower Concentration

References

A Technical Guide to the Photochemical Properties of cis-Phylloquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone (vitamin K1), a vital nutrient for blood coagulation and bone metabolism, exists as geometric isomers, primarily the biologically active trans-phylloquinone and the significantly less active cis-phylloquinone. The presence of the cis isomer, often found in synthetic preparations of vitamin K1, necessitates a thorough understanding of its distinct physicochemical properties. Exposure to light can induce photochemical reactions, including isomerization and degradation, altering the isomeric composition and potentially impacting the efficacy and safety of phylloquinone-containing formulations. This technical guide provides an in-depth exploration of the photochemical properties of cis-phylloquinone, offering valuable insights for researchers, scientists, and professionals involved in drug development and formulation.

Photochemical Reactions of Phylloquinone Isomers

Phylloquinone is inherently sensitive to light. The primary photochemical processes it undergoes are cis-trans photoisomerization and photodegradation. Upon absorption of photons, the molecule is promoted to an excited state, from which it can relax through various pathways, including isomerization around the C2'-C3' double bond of the phytyl side chain or degradation into various photoproducts.

Cis-Trans Photoisomerization

Photoisomerization is a light-induced conversion between cis and trans isomers. For phylloquinone, this process is reversible, and irradiation of a solution containing one isomer will lead to a photostationary state (PSS), a mixture of both cis and trans forms. The composition of the PSS depends on the excitation wavelength and the solvent. While the trans isomer is thermodynamically more stable, light energy can overcome the activation barrier for rotation around the double bond, leading to the formation of the cis isomer. Conversely, irradiation of the cis isomer can lead to its conversion back to the trans form.

Photodegradation

In addition to isomerization, phylloquinone can undergo irreversible photodegradation. In polar solvents, this process can be initiated by an intramolecular proton transfer from the phytyl side chain to the quinone moiety, leading to the formation of reactive intermediates such as 1,3-quinone methide diradicals. These intermediates can then rearrange to form 1,2-quinone methides and ultimately cyclize to form chromenol, a major degradation product. In apolar solvents, the formation of cyclic 'preoxetane' diradicals is a predominant pathway, which can revert to a photostationary mixture of the E/Z (trans/cis) isomers or be trapped by oxygen.

Quantitative Photochemical Data

Direct quantitative photochemical data for cis-phylloquinone is scarce in the literature. However, by examining data for trans-phylloquinone and analogous isoprenoid polyenes like β-carotene and retinal, we can infer the expected behavior of the cis isomer. Generally, cis isomers of polyenes exhibit lower fluorescence quantum yields and may have different photoisomerization quantum yields compared to their trans counterparts.

Table 1: Photochemical and Photophysical Properties of Phylloquinone Isomers and Analogs

Parametercis-Phylloquinonetrans-Phylloquinonecis-β-Carotene (analog)trans-β-Carotene (analog)
Photoisomerization Quantum Yield (Φiso) Data not availableData not availableVaries with isomer (e.g., 13-cis: ~0.5)~0.03 - 0.1
Photodegradation Quantum Yield (Φdeg) Data not availableData not availableData not availableData not available
Fluorescence Quantum Yield (Φf) Expected to be very lowVery low~10-4~10-5
Excited State Lifetime (τ) Data not availableData not availablePicosecondsPicoseconds

Note: The data for β-carotene are provided as a qualitative comparison for a long-chain isoprenoid system. Actual values for phylloquinone may differ.

Biological Implications of cis-Phylloquinone

The biological activity of vitamin K is intrinsically linked to its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is crucial for the post-translational modification of vitamin K-dependent proteins involved in blood coagulation and bone metabolism. The geometric configuration of the phytyl side chain significantly influences this activity.

Studies have consistently shown that cis-phylloquinone exhibits significantly lower biological activity compared to the trans isomer.[1] The cis isomer is a poor substrate for the enzymatic reactions within the vitamin K cycle. While both isomers are taken up by tissues, the cis form shows different subcellular distribution, with a tendency to be retained longer in the liver, particularly in mitochondria, whereas the trans isomer is more associated with the endoplasmic reticulum where the vitamin K cycle occurs.[2][3] There is currently no evidence to suggest that cis-phylloquinone has a unique signaling pathway or biological function independent of the established vitamin K cycle. Its presence in formulations is generally considered to reduce the overall biological potency.

Experimental Protocols

Separation and Quantification of cis- and trans-Phylloquinone Isomers by HPLC

Objective: To separate and quantify the cis and trans isomers of phylloquinone in a sample.

Methodology: Normal-phase High-Performance Liquid Chromatography (HPLC) is a robust method for separating the geometric isomers of vitamin K1.[2]

  • Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A silica-based column (e.g., Hypersil Silica, 5 µm, 250 x 4.6 mm). C30 columns have also been shown to be effective.

  • Mobile Phase: A non-polar mobile phase, such as n-heptane, with a small percentage of a polar modifier like diisopropyl ether and octanol (B41247) (e.g., 99.6:0.33:0.07 v/v/v).[2] The exact composition may need optimization depending on the specific column and system.

  • Flow Rate: Typically around 1.0-1.5 mL/min.

  • Detection:

    • UV Detection: Monitoring at a wavelength of approximately 254 nm.

    • Fluorescence Detection: Post-column reduction of the quinone to the fluorescent hydroquinone (B1673460) is required. This can be achieved by passing the column effluent through a reactor containing a reducing agent like zinc powder. The hydroquinone is then detected by fluorescence (e.g., excitation at 243 nm, emission at 430 nm).[4][5]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent. For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.

  • Quantification: Isomer concentrations are determined by comparing their peak areas to those of certified reference standards for cis- and trans-phylloquinone.

Determination of Photoisomerization Quantum Yield (Φiso)

Objective: To determine the efficiency of the light-induced conversion of cis-phylloquinone to trans-phylloquinone (or vice versa).

Methodology: This protocol involves irradiating a solution of the purified isomer and monitoring the change in concentration of both isomers over time using HPLC or UV-Vis spectroscopy, in conjunction with chemical actinometry to determine the photon flux.[6][7]

  • Light Source: A monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) emitting at a wavelength where the isomer of interest absorbs.

  • Actinometry:

    • Determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate.[6]

    • Irradiate a solution of the actinometer for a known period and measure the resulting chemical change (e.g., formation of Fe2+, which can be quantified spectrophotometrically after complexation with 1,10-phenanthroline).

    • Calculate the photon flux (photons/second) based on the known quantum yield of the actinometer at the irradiation wavelength.

  • Sample Irradiation:

    • Prepare a solution of the purified cis-phylloquinone isomer of known concentration in a suitable solvent (e.g., hexane (B92381) or ethanol) in a quartz cuvette.

    • Irradiate the solution with the calibrated light source for specific time intervals.

    • After each irradiation period, analyze the isomeric composition of the solution using the HPLC method described above.

  • Calculation of Quantum Yield:

    • Plot the change in the number of molecules of the isomer as a function of the number of photons absorbed.

    • The initial slope of this plot gives the photoisomerization quantum yield (Φiso).

Transient Absorption Spectroscopy (TAS)

Objective: To study the excited-state dynamics of cis-phylloquinone, including the identification of transient intermediates and the determination of excited-state lifetimes.

Methodology: TAS is a pump-probe technique that allows for the observation of short-lived excited states on femtosecond to nanosecond timescales.[8][9][10]

  • Spectrometer: A femtosecond transient absorption spectrometer.

  • Light Sources:

    • Pump Pulse: An ultrashort laser pulse (femtoseconds) tuned to a wavelength where cis-phylloquinone absorbs, to excite the molecules to an electronic excited state.

    • Probe Pulse: A broadband "white light" continuum pulse, also of femtosecond duration.

  • Procedure:

    • The pump pulse excites the sample.

    • The probe pulse is passed through the sample at a variable time delay after the pump pulse.

    • The absorption spectrum of the probe light is recorded by a detector.

    • The difference in the absorption spectrum of the probe with and without the pump pulse is calculated, yielding the transient absorption spectrum (ΔA).

    • By varying the delay time between the pump and probe pulses, a time-resolved series of transient absorption spectra is obtained.

  • Data Analysis:

    • The transient spectra reveal the absorption of excited states and the formation and decay of any intermediates.

    • By plotting the change in absorbance at specific wavelengths as a function of time, the kinetics of the excited-state decay and the formation/decay of intermediates can be determined, allowing for the calculation of their lifetimes.

Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Sample & Actinometer Preparation cluster_actinometry Actinometry cluster_photolysis Sample Photolysis & Analysis cluster_calc Quantum Yield Calculation start Start prep_sample Prepare cis-Phylloquinone Solution start->prep_sample prep_act Prepare Chemical Actinometer Solution start->prep_act irradiate_sample Irradiate cis-Phylloquinone Solution prep_sample->irradiate_sample irradiate_act Irradiate Actinometer prep_act->irradiate_act measure_act Measure Photochemical Change irradiate_act->measure_act calc_flux Calculate Photon Flux measure_act->calc_flux calc_flux->irradiate_sample Photon Flux Data analyze_sample Analyze Isomer Ratio (HPLC/UV-Vis) irradiate_sample->analyze_sample plot_data Plot Isomer Change vs. Absorbed Photons analyze_sample->plot_data calc_qy Determine Quantum Yield (Initial Slope) plot_data->calc_qy end End calc_qy->end

Caption: Workflow for determining photoisomerization quantum yield.

Vitamin_K_Cycle cluster_cycle Vitamin K Cycle (Endoplasmic Reticulum) cluster_carboxylation Protein Carboxylation cluster_cis cis-Phylloquinone Fate K_quinone Vitamin K (trans-phylloquinone) KH2 Vitamin KH2 (hydroquinone) K_quinone->KH2 VKORC1 (Warfarin sensitive) KO Vitamin K 2,3-epoxide KH2->KO γ-Glutamyl Carboxylase (GGCX) Glu Glu-protein (Inactive) KH2->Glu Cofactor KO->K_quinone VKORC1 (Warfarin sensitive) Gla Gla-protein (Active) Glu->Gla CO2, O2 cisK cis-Phylloquinone inactive Poor Substrate for VKORC1 (Minimal entry into cycle) cisK->inactive

Caption: The Vitamin K cycle and the limited role of cis-phylloquinone.

TAS_Workflow start Femtosecond Laser System split Beam Splitter start->split pump_path Pump Beam Path (Optical Parametric Amplifier - OPA) split->pump_path Pump probe_path Probe Beam Path (White Light Generation) split->probe_path Probe sample Sample pump_path->sample delay Optical Delay Line probe_path->delay delay->sample detector Detector (Spectrograph/CCD) sample->detector computer Data Acquisition & Analysis detector->computer

Caption: Simplified workflow of a transient absorption spectroscopy experiment.

Conclusion

The photochemical properties of cis-phylloquinone are of significant interest in the pharmaceutical and nutritional sciences due to the isomer's prevalence in synthetic vitamin K1 preparations and its negligible biological activity. While direct quantitative data on the photochemical behavior of the cis isomer remains limited, this guide provides a framework for understanding its expected properties based on the behavior of trans-phylloquinone and analogous compounds. The provided experimental protocols offer a starting point for researchers to quantitatively characterize the photoisomerization and photodegradation quantum yields, as well as the excited-state dynamics of cis-phylloquinone. A comprehensive understanding of these properties is essential for developing stable and efficacious vitamin K1 formulations and for accurately assessing their biological potency. Further research is warranted to fill the existing gaps in the quantitative photochemical data for cis-phylloquinone.

References

Methodological & Application

Application Note: HPLC and UPC² Methods for the Separation of cis and trans Vitamin K1 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2] It exists as geometric isomers, primarily the biologically active trans-isomer and the less active cis-isomer.[3][4] Synthetic Vitamin K1, often used in dietary supplements and pharmaceutical formulations, can contain significant amounts of the cis-isomer.[3][4] Therefore, accurate separation and quantification of these isomers are critical for evaluating the nutritional value and potency of these products. This document provides detailed protocols for three distinct chromatographic methods for the separation of cis- and trans-Vitamin K1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), UltraPerformance Convergence Chromatography (UPC²), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Method 1: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is a robust and widely adopted technique for separating Vitamin K1 isomers, as referenced in the European Pharmacopoeia.[1][5][6] This method utilizes a polar stationary phase (silica) and a non-polar mobile phase to achieve effective separation.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC System: A system compatible with normal-phase organic solvents, such as the Thermo Scientific™ Vanquish™ Core HPLC system.[5] Note: Systems primarily used for reversed-phase LC may have components incompatible with NP-LC solvents.[5]

  • Column: Hypersil Silica (B1680970), 5 µm particle size, or equivalent silica-based column.

  • Detector: UV detector set at 248 nm or 254 nm.

  • Data System: Chromatography Data System (e.g., Thermo Scientific™ Chromeleon™ 7.3 CDS).[5]

  • Solvents: Heptane (B126788), diisopropyl ether, and octanol (B41247) (HPLC grade).[1][5]

2. Mobile Phase Preparation (per 1 Liter):

  • To accelerate column equilibration, pre-saturate a portion of the heptane with water.[5]

  • Stir 500 mL of heptane with 1 mL of water for 20 minutes using a magnetic stirrer.[5]

  • Carefully decant the water-saturated heptane, leaving any visible water droplets behind.[5]

  • Combine the 500 mL of water-saturated heptane with 500 mL of "unwashed" heptane, 3.33 mL of diisopropyl ether, and 0.7 mL of octanol.[5]

  • Mix thoroughly and degas before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of Vitamin K1 (cis/trans mixture) by dissolving 14 mg in 10 mL of the mobile phase.[1]

  • Create a working solution by diluting 50 µL of the stock solution to 500 µL with the mobile phase to achieve a concentration of 0.14 mg/mL.[1]

4. Chromatographic Conditions:

  • Flow Rate: 0.4 - 0.8 mL/min.[5]

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Ambient or controlled at 35°C.[7]

  • Run Time: Approximately 25-30 minutes.[8]

5. System Equilibration:

  • Proper column equilibration is critical for reproducible results in NP-HPLC.[1]

  • Flush the column with the mobile phase for at least 2 hours at the initial flow rate, which equates to about twenty column volumes.[1]

  • Insufficient equilibration can lead to unstable retention times and even a reversal in elution order of related compounds.[1]

Quantitative Data Summary
Parametercis-Vitamin K1trans-Vitamin K1Reference
Retention Time (approx.)20.3 min23.6 min[8]
Retention Time RSD (n=6)0.08%0.11%[5]
Peak Area RSD (n=6)0.12%0.09%[5]
Peak Asymmetry0.991.01[5]
Resolution between isomers\multicolumn{2}{c}{5.1 (Requirement: >4)}[5]

NP-HPLC Workflow Diagram

NP_HPLC_Workflow NP-HPLC Workflow for Vitamin K1 Isomer Separation cluster_prep Preparation cluster_hplc Chromatography cluster_analysis Data Analysis MobilePhase Mobile Phase Prep (Heptane, DIPE, Octanol, Water Saturation) Equilibration System Equilibration (≥ 2 hours) MobilePhase->Equilibration StandardPrep Standard Prep (Dissolve in Mobile Phase) Injection Inject Sample (10-20 µL) StandardPrep->Injection Equilibration->Injection Separation Isocratic Separation (Silica Column) Injection->Separation Flow: 0.4-0.8 mL/min Detection UV Detection (254 nm) Separation->Detection DataAcq Data Acquisition (CDS Software) Detection->DataAcq Quantification Peak Integration & Quantification DataAcq->Quantification

Caption: NP-HPLC experimental workflow from preparation to data analysis.

Method 2: UltraPerformance Convergence Chromatography (UPC²)

UPC² is a modern separation technique that uses compressed carbon dioxide as the primary mobile phase, offering significantly faster analysis times and reduced organic solvent consumption compared to traditional HPLC.[3][4]

Experimental Protocol

1. Instrumentation and Consumables:

  • UPC² System: Waters ACQUITY UPC² System with a Photodiode Array (PDA) Detector.[4]

  • Column: ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 µm).[4][9]

  • Data System: Empower® 3 CDS Software.[4]

  • Solvents: CO₂ (beverage grade), Methanol (B129727) (co-solvent), Iso-octane (sample solvent).[3][4]

2. Mobile Phase:

  • Mobile Phase A: Carbon Dioxide (CO₂)

  • Mobile Phase B: Methanol

3. Standard Solution Preparation:

  • Prepare a stock solution of Vitamin K1 (1 mg/mL) by dissolving the standard in iso-octane.[3][4]

  • Perform serial dilutions with iso-octane to create working standards at the desired concentrations.[4]

4. Chromatographic Conditions:

  • Column Temperature: 40°C

  • Mobile Phase Gradient:

    • Initial: 0.5% B (isocratic for 2.0 min)

    • 2.0 - 2.5 min: Gradient to 30% B

    • 2.5 - 3.5 min: Hold at 30% B

    • 3.5 - 4.0 min: Return to 0.5% B

  • Flow Rate: 1.5 mL/min

  • Back Pressure: 1500 psi

  • Injection Volume: 1 µL

  • Detection: PDA detection, extracted at 246 nm.

Quantitative Data Summary
ParameterThis compoundtrans-Vitamin K1Reference
Retention Time (approx.)1.6 min1.8 min[4][9]
Run Time\multicolumn{2}{c}{< 3 minutes (total run 4 minutes)}[3][4]
Resolution between isomers\multicolumn{2}{c}{1.7}[4][9]
Repeatability (RT RSD, n=10)0.11%0.12%[3]
Repeatability (Area RSD, n=10)0.54%0.56%[3]

UPC² Workflow Diagram

UPC2_Workflow UPC² Workflow for Rapid Vitamin K1 Isomer Separation StandardPrep Standard Prep (Dissolve in Iso-octane) Injection Inject Sample (1 µL) StandardPrep->Injection System UPC² System (CO₂ + Methanol) Separation Gradient Separation (C18 SB Column, <3 min) System->Separation Injection->Separation Flow: 1.5 mL/min Temp: 40°C Detection PDA Detection (246 nm) Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: Rapid UPC² experimental workflow for Vitamin K1 isomer analysis.

Method 3: Reversed-Phase HPLC (RP-HPLC) with C30 Column

While NP-HPLC is common, RP-HPLC methods have also been developed, often requiring specialized columns like C30 to provide the necessary selectivity for the non-polar isomers.[3][10] This method is frequently paired with fluorescence detection after post-column reduction for enhanced sensitivity in biological matrices.[10]

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC System with a fluorescence detector.

  • Post-column reactor: A column packed with powdered zinc for on-line reduction.[10]

  • Column: C30 Reversed-Phase Column (e.g., 5 µm particle size).

  • Detector: Fluorescence detector with excitation at 243 nm and emission at 430 nm.[10]

  • Solvents: Methanol, Tetrahydrofuran (THF), or other suitable organic solvents.[10]

2. Mobile Phase Preparation:

  • A typical mobile phase could be a mixture of organic solvents like Methanol and Ethanol (80:20, v/v) or Methanol/THF.[10][11]

  • The mobile phase must be thoroughly degassed.

3. Sample Preparation (from Rat Liver):

  • Homogenize liver tissue.

  • Extract with methylene (B1212753) chloride.

  • Evaporate the extract to dryness.

  • Reconstitute the residue in a THF-methanol mixture (1:1) or pure methanol before injection.[10]

4. Chromatographic Conditions:

  • Mode: Isocratic elution.[10]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection:

    • The column eluent passes through the zinc-packed post-column reactor to reduce Vitamin K1 to its fluorescent hydroquinone (B1673460) form.

    • Fluorescence is then measured at Ex: 243 nm, Em: 430 nm.[10]

Quantitative Data Summary
ParameterValueReference
ApplicationMeasurement in biological tissues (rat liver, plasma)[10]
Mean Recovery (cis-K1)92% ± 11%[10]
Mean Recovery (trans-K1)106% ± 5%[10]
Detection MethodFluorescence after post-column zinc reduction[10]

RP-HPLC Sample and Analysis Workflow

RP_HPLC_Workflow RP-HPLC Workflow with Post-Column Derivatization cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenize Homogenize Tissue Extract Solvent Extraction (Methylene Chloride) Homogenize->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject Sample Evaporate->Inject Separate RP Separation (C30 Column) Inject->Separate Reduce Post-Column Reduction (Zinc Reactor) Separate->Reduce Detect Fluorescence Detection (Ex:243, Em:430) Reduce->Detect

Caption: RP-HPLC workflow for biological samples using fluorescence detection.

General Sample Preparation Protocols

Effective sample preparation is crucial for accurate analysis and to protect the chromatographic column.

Protocol 1: Pharmaceutical Supplements (Tablets)
  • Grind a representative number of tablets into a fine, homogeneous powder.[3]

  • Accurately weigh a portion of the powder.

  • Extract the Vitamin K1 using a suitable solvent like iso-octane or n-hexane via sonication or vigorous mixing.[3][12]

  • Centrifuge the mixture to pellet the excipients.

  • Filter the supernatant through a 0.45-µm PTFE syringe filter.[3]

  • Dilute the filtered extract as needed with the appropriate solvent before injection.[3]

Protocol 2: Biological Fluids (Plasma/Serum)
  • For plasma or serum, protein precipitation is often the first step, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

  • LLE: Extract the sample with a solvent like hexane (B92381) or a hexane/ether mixture.[13]

  • SPE: Use a C18 or silica SPE cartridge for cleanup and concentration of the analyte.[2][13]

  • After extraction, the solvent is typically evaporated, and the residue is reconstituted in the mobile phase.[10][13]

  • Note: Vitamin K1 is sensitive to light, so all sample preparation steps should be performed under low-light conditions or using amber glassware.[12][14]

References

Application Note: Quantification of cis-Vitamin K1 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as two geometric isomers: the biologically active trans-isomer and the inactive cis-isomer. The cis-isomer can be present in synthetic vitamin K1 preparations and may also form from the trans-isomer upon exposure to light.[1] Accurate quantification of the cis-isomer is crucial for pharmacokinetic studies, formulation development, and assessing the true potency of vitamin K1 supplementation. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cis-vitamin K1 in human plasma.

Experimental Workflow

The following diagram outlines the major steps in the analytical procedure for the quantification of this compound in human plasma.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (0.3 mL) is_spike Spike with Internal Standard (Vitamin K1-d7) plasma->is_spike protein_precipitation Protein Precipitation (Methanol) is_spike->protein_precipitation lle Liquid-Liquid Extraction (n-Hexane) protein_precipitation->lle evaporation Evaporation under Nitrogen lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS System reconstitution->injection separation Chromatographic Separation of cis/trans Isomers injection->separation detection Mass Spectrometric Detection (APCI, MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Report this compound Concentration quantification->reporting

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of cis- and trans-vitamin K1 isomers in human plasma.[2]

1. Materials and Reagents

  • This compound and trans-Vitamin K1 reference standards

  • Vitamin K1-d7 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

2. Standard and Internal Standard Solution Preparation

  • Prepare individual stock solutions of this compound, trans-Vitamin K1, and Vitamin K1-d7 in methanol.

  • Prepare working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards and quality control (QC) samples.

3. Sample Preparation

  • Pipette 300 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (Vitamin K1-d7).

  • Add methanol to precipitate plasma proteins.

  • Vortex mix the sample.

  • Perform liquid-liquid extraction by adding n-hexane and vortexing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in the mobile phase.

4. LC-MS/MS Analysis

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Perform chromatographic separation of the cis and trans isomers.

  • Detect and quantify the analytes using mass spectrometry.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for this compound.

Table 1: Method Validation Parameters for this compound

ParameterResult
Calibration Range0.300 - 90.0 ng/mL[1]
Linearity (r²)≥ 0.99[2]
Lower Limit of Quantification (LLOQ)0.300 ng/mL[1]
Intra-day Precision (%RSD)
Low QC≤ 15%
Mid QC≤ 15%
High QC≤ 15%
Inter-day Precision (%RSD)
Low QC≤ 15%
Mid QC≤ 15%
High QC≤ 15%
Intra-day Accuracy (% Bias)
Low QCWithin ± 15%
Mid QCWithin ± 15%
High QCWithin ± 15%
Inter-day Accuracy (% Bias)
Low QCWithin ± 15%
Mid QCWithin ± 15%
High QCWithin ± 15%
Recovery≥ 88.2%[2]

Table 2: LC-MS/MS Instrument Parameters

ParameterSetting
Liquid Chromatography
ColumnCOSMOSIL Packed Column[2]
Mobile PhaseWater in Methanol (1.0% v/v) and Acetonitrile[2]
Flow Rate0.8 mL/min[2]
Run Time9.0 min[2]
Mass Spectrometry
Ionization SourceAtmospheric Pressure Chemical Ionization (APCI)[2]
PolarityPositive
Acquisition ModeMultiple Reaction Monitoring (MRM)[2]
MRM Transition (this compound)m/z 451.3 → 187.1[2]
MRM Transition (Vitamin K1-d7 IS)m/z 458.1 → 194.3[2]

Signaling Pathway (Illustrative)

While this application note focuses on the analytical quantification of this compound, the biological significance of Vitamin K1 lies in its role in the Vitamin K cycle, which is crucial for the activation of coagulation factors. The inactive cis-isomer does not participate effectively in this cycle.

vitamin_k_cycle cluster_cycle Vitamin K Cycle VK_hydroquinone Vitamin K Hydroquinone (active) GGCX γ-glutamyl carboxylase VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VK Vitamin K (Quinone) (trans-isomer) VK_epoxide->VK VKOR VK->VK_hydroquinone VKOR GGCX->VK_epoxide Gla Gla Protein (active protein) GGCX->Gla VKOR VKOR Warfarin Warfarin Warfarin->VKOR Glu Gla Precursor (inactive protein) Glu->GGCX

Caption: The Vitamin K cycle for coagulation factor activation.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the selective and accurate quantification of this compound in human plasma. The protocol is sensitive, robust, and suitable for use in clinical research and drug development settings where the differentiation of Vitamin K1 isomers is critical. The provided performance data demonstrates the reliability of the method for pharmacokinetic and other quantitative studies.

References

Application Note: High-Resolution Separation of Cis- and Trans-Vitamin K1 in Tissues Using a C30 HPLC Column

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for various physiological processes, most notably as a cofactor for the enzyme γ-glutamyl carboxylase, which is critical for blood coagulation and bone metabolism. Vitamin K1 exists as geometric isomers, primarily the biologically active trans-isomer and the inactive cis-isomer. The presence of the cis-isomer can lead to an overestimation of the biologically active vitamin K1 content in tissues. Therefore, a reliable method for the separation and quantification of these two isomers is crucial for accurate nutritional assessment and in preclinical and clinical research.

Conventional reversed-phase C18 columns often fail to adequately resolve the cis- and trans-isomers of vitamin K1.[1][2] In contrast, C30 columns, with their longer alkyl chains, provide enhanced shape selectivity, enabling the successful separation of these structurally similar isomers.[1][3] This application note provides a detailed protocol for the extraction and chromatographic separation of cis- and trans-vitamin K1 from tissue samples using a C30 reversed-phase HPLC column with fluorescence detection.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the analysis of cis- and trans-vitamin K1 in rat liver tissue and recovery from spiked samples, demonstrating the efficacy of the C30 column method.

Table 1: Concentration of Vitamin K1 Isomers in Rat Liver Tissue

IsomerConcentration (ng/g of tissue)
cis-Vitamin K1~20
trans-Vitamin K1~60
(Data sourced from a study on Fischer 344 rats fed a vitamin K1-containing diet)[3][4]

Table 2: Recovery of Vitamin K1 Isomers from Spiked Rat Liver Homogenate

IsomerMean Recovery (%)Standard Deviation (%)
This compound9211
trans-Vitamin K11065
[3][4]

Experimental Protocols

This section details the methodology for the extraction and analysis of cis- and trans-vitamin K1 from tissue samples.

Sample Preparation and Extraction

This protocol is adapted from methodologies employing simple solvent extraction for vitamin K from tissues.[3][5]

Materials:

  • Tissue sample (e.g., liver)

  • Homogenizer

  • Methylene (B1212753) chloride (or Hexane)

  • Tetrahydrofuran-methanol (1:1, v/v)

  • Methanol

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Protocol:

  • Weigh a known amount of tissue (e.g., 0.5-1.0 g) and homogenize it in an appropriate volume of a suitable solvent like methylene chloride or hexane.

  • Vortex the homogenate vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the homogenate at a sufficient speed and duration (e.g., 3000 x g for 10 minutes) to pellet the tissue debris.

  • Carefully collect the supernatant containing the lipid-soluble vitamins.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a small, precise volume of tetrahydrofuran-methanol (1:1) or methanol.[3]

  • Vortex the reconstituted sample to ensure the vitamin K1 is fully dissolved.

  • The sample is now ready for HPLC analysis.

HPLC-C30 Separation and Fluorescence Detection

This protocol utilizes a C30 column for the separation of vitamin K1 isomers with post-column zinc reduction and fluorescence detection.[1][3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.

  • Column: A C30 reversed-phase column (e.g., Ascentis® Express C30, Thermo Scientific™ Acclaim™ C30).[2][6][7]

  • Mobile Phase: An isocratic mobile phase, for instance, methanol:water (95:5, v/v).[6] The exact composition may require optimization based on the specific C30 column and system.

  • Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[6]

  • Column Temperature: Ambient or controlled temperature as specified by the column manufacturer. Temperature can affect the resolution of the isomers.[6]

  • Injection Volume: 20-100 µL, depending on the expected concentration and sensitivity.

  • Post-Column Reactor: A post-column reactor containing powdered zinc for the reduction of vitamin K1 to its fluorescent hydroquinone (B1673460) form.[3]

  • Fluorescence Detector:

    • Excitation Wavelength: 243 nm[3]

    • Emission Wavelength: 430 nm[3]

Protocol:

  • Equilibrate the C30 column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample extract onto the column.

  • The separated isomers will pass through the post-column zinc reactor, where they are reduced.

  • The fluorescence detector will measure the emission of the reduced vitamin K1 isomers.

  • Identify and quantify the cis- and trans-vitamin K1 peaks based on the retention times of certified standards.

Visualizations

Experimental Workflow

experimental_workflow tissue Tissue Sample homogenization Homogenization in Solvent tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-C30 Separation reconstitution->hplc detection Fluorescence Detection hplc->detection data Data Analysis detection->data

Caption: Experimental workflow for vitamin K1 isomer analysis.

Vitamin K Signaling Pathway

vitamin_k_pathway cluster_cycle Vitamin K Cycle cluster_carboxylation Protein Carboxylation VK_quinone Vitamin K (Quinone) VKH2 Vitamin KH2 (Hydroquinone) VK_quinone->VKH2 VKOR VKH2->VK_quinone GGCX GGCX GGCX VKH2->GGCX VKOR VKOR Glu Inactive Protein (Glu residue) GGCX->Glu Gla Active Protein (Gla residue) GGCX->Gla Glu->Gla Carboxylation O2_CO2 O2, CO2 O2_CO2->GGCX

Caption: The Vitamin K-dependent γ-carboxylation cycle.

References

Application Note: Analytical Standards and Protocols for the Measurement of cis-Phylloquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone (Vitamin K1) is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as two geometric isomers: trans-phylloquinone, which is the biologically active form found naturally in plants, and cis--phylloquinone, which is considered biologically inactive and can be present in synthetic vitamin K1 preparations used in dietary supplements and fortified foods.[1] Accurate quantification of cis-phylloquinone is crucial for evaluating the true nutritional value of supplements and for quality control in drug development and food manufacturing. This application note provides detailed protocols and analytical standards for the measurement of cis-phylloquinone using modern chromatographic techniques.

Analytical Standards

Commercially available phylloquinone is often prepared synthetically and may contain a mixture of cis- and trans-isomers.[2] It is essential to use a well-characterized reference standard for method development and quantification. Analytical standards for phylloquinone, often as a mixture of isomers, are available from various chemical suppliers.[3][4] For quantitative analysis, a stock solution of the standard should be prepared in a suitable solvent such as iso-octane.[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of cis-phylloquinone from different matrices.

Protocol 1: Extraction of Phylloquinone from Serum

This protocol is adapted from established methods for vitamin K analysis in human serum.

1. Sample Preparation:

  • To 200 µL of serum, add an internal standard (e.g., deuterated phylloquinone).
  • Perform a liquid-liquid extraction with a mixture of 2-propanol and hexane (B92381).
  • Vortex the mixture for 10 minutes and centrifuge to separate the layers.
  • Collect the upper hexane layer containing the phylloquinone.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Evaporate the collected hexane extract to dryness under a stream of nitrogen.
  • Reconstitute the residue in a small volume of the initial mobile phase.
  • Load the reconstituted sample onto a silica (B1680970) SPE cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute the phylloquinone fraction with a suitable solvent.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 2: Analysis of cis- and trans-Phylloquinone Isomers by Ultra-Performance Convergence Chromatography (UPC²)

This method allows for the rapid separation of phylloquinone isomers using a standard C18 column.[1]

1. Chromatographic Conditions:

  • System: Waters ACQUITY UPC² System[1]
  • Column: ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 µm)[1]
  • Mobile Phase A: Compressed CO₂[1]
  • Mobile Phase B: Acetonitrile[1]
  • Gradient: An initial two-minute isocratic hold at 0.5% B is critical for the separation of the isomers, followed by a generic gradient.[1]
  • Flow Rate: 3.00 mL/min[1]
  • Column Temperature: 50 °C[1]
  • Injection Volume: 20 µL[1]

2. Detection:

  • Detector: ACQUITY UPC² PDA Detector[1]
  • Wavelength: 246 nm[1]

Protocol 3: Analysis of cis- and trans-Phylloquinone Isomers by Normal Phase HPLC

This method utilizes a normal phase HPLC approach for the separation of the isomers.[5]

1. Chromatographic Conditions:

  • Column: Hypersil Silica column[5]
  • Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropyl ether and octanol).[5]
  • Detection: UV detection.

Quantitative Data

The following tables summarize the quantitative data for the analytical methods described.

Table 1: Chromatographic Performance for UPC² Method [1]

AnalyteRetention Time (min)Resolution (USP)
cis-Phylloquinone2.553-
trans-Phylloquinone2.6361.7

Table 2: Method Validation Data for UPC² Method [1]

AnalyteLimit of Quantitation (LOQ) (µg/mL)Linearity (R²)
cis-Phylloquinone0.06>0.998
trans-Phylloquinone0.06>0.998

Visualizations

The following diagrams illustrate the experimental workflows and the relationship between the phylloquinone isomers.

G Figure 1: Isomeric Relationship of Phylloquinone Phylloquinone Phylloquinone (Vitamin K1) trans_isomer trans-Phylloquinone (Biologically Active) Phylloquinone->trans_isomer Natural Form cis_isomer cis-Phylloquinone (Biologically Inactive) Phylloquinone->cis_isomer Synthetic Byproduct

Caption: Isomeric forms of Phylloquinone.

G Figure 2: Workflow for Serum Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Solid-Phase Extraction (SPE) Serum 200 µL Serum Add_IS Add Internal Standard Serum->Add_IS Add_Solvents Add 2-Propanol/Hexane Add_IS->Add_Solvents Vortex Vortex & Centrifuge Add_Solvents->Vortex Collect_Hexane Collect Hexane Layer Vortex->Collect_Hexane Evaporate1 Evaporate to Dryness Collect_Hexane->Evaporate1 Reconstitute1 Reconstitute Evaporate1->Reconstitute1 Load_SPE Load on Silica Cartridge Reconstitute1->Load_SPE Wash_SPE Wash Load_SPE->Wash_SPE Elute Elute Phylloquinone Wash_SPE->Elute Evaporate2 Evaporate to Dryness Elute->Evaporate2 Reconstitute2 Reconstitute for Analysis Evaporate2->Reconstitute2 Analysis UPC² or HPLC Analysis Reconstitute2->Analysis

Caption: Sample preparation workflow for serum.

G Figure 3: Analytical Workflow for Isomer Separation Sample Prepared Sample Extract Injection Inject into Chromatographic System Sample->Injection Separation Chromatographic Separation (UPC² or HPLC) Injection->Separation Detection PDA/UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General analytical workflow.

Stability and Storage

Phylloquinone is sensitive to light and alkaline conditions.[6] Therefore, all procedures should be performed under yellow light or in amber vials to prevent photodegradation. Samples and standards should be stored at low temperatures, typically between 2-8°C for short-term storage and frozen for long-term stability.[7]

Conclusion

The accurate measurement of cis-phylloquinone is essential for the proper evaluation of vitamin K1-containing products. The protocols outlined in this application note, particularly the rapid UPC² method, provide a robust framework for the separation and quantification of cis- and trans-phylloquinone isomers. By employing these methods and adhering to proper sample handling and storage procedures, researchers, scientists, and drug development professionals can achieve reliable and accurate results.

References

Application Notes and Protocols for the Extraction of cis-Vitamin K1 from Infant Formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1 (phylloquinone) is a critical nutrient for infants, playing a vital role in blood coagulation. It exists as geometric isomers, primarily the biologically active trans-isomer and the inactive cis-isomer. The manufacturing process of infant formula can lead to the isomerization of the trans-form to the cis-form, reducing the bioavailability of vitamin K1. Therefore, the accurate quantification of both isomers is essential for ensuring the nutritional quality and safety of infant formula. This document provides a detailed protocol for the extraction and quantification of cis- and trans-vitamin K1 from infant formula, based on established and validated methodologies.

Experimental Protocol: Modified AOAC Official Method 999.15

This protocol is a modified version of the AOAC Official Method 999.15, which is widely accepted for the determination of vitamin K1 in infant formula. The modifications enhance the separation of cis and trans isomers and improve recovery from complex matrices.[1][2][3][4]

1. Principle

The infant formula sample undergoes enzymatic hydrolysis to release vitamin K1 from the fat globules. The vitamin is then extracted using a suitable organic solvent. The extract is concentrated and analyzed by high-performance liquid chromatography (HPLC) with a C30 column to separate the cis and trans isomers. Detection is typically achieved using UV or fluorescence detectors, with the latter often requiring post-column reduction of vitamin K1 to its fluorescent hydroquinone (B1673460) form.[1][5][6][7]

2. Reagents and Materials

3. Sample Preparation and Extraction

  • Reconstitution of Powdered Formula: Accurately weigh a representative amount of infant formula powder and reconstitute it with warm deionized water according to the manufacturer's instructions. For ready-to-feed formulas, use the sample directly.

  • Enzymatic Hydrolysis: Transfer a known volume of the reconstituted or liquid formula into a screw-capped tube. Add the lipase solution, and incubate in a shaking water bath to ensure complete hydrolysis of the fat. This step is crucial for releasing the fat-soluble vitamin K1.[1][5][7]

  • Solvent Extraction:

    • For methods based on AOAC 999.15, after hydrolysis, extract the vitamin K1 with hexane.[1][7] Multiple extractions are recommended to ensure high recovery.

    • An alternative extraction involves pretreating the sample with concentrated ammonium hydroxide (B78521) and methanol, followed by extraction with a 2:1 mixture of dichloromethane and iso-octane.[9]

  • Washing and Drying: Pool the organic extracts and wash with deionized water to remove water-soluble impurities. Dry the extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a precise volume of the mobile phase for HPLC analysis.

4. Chromatographic Analysis (HPLC)

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A C30 reversed-phase column is recommended for the optimal separation of cis and trans vitamin K1 isomers.[1][2]

  • Mobile Phase: A 100% methanol mobile phase has been shown to be effective for separating the isomers on a C30 column.[1][2]

  • Detection:

    • UV Detection: Set the detector at an appropriate wavelength, typically around 243 nm or 254 nm.[8][9]

    • Fluorescence Detection: This method offers higher sensitivity. It requires post-column reduction of vitamin K1 to its hydroquinone form. This is achieved by passing the column eluent through a reactor column containing zinc powder. The reduced vitamin K1 is then detected by a fluorescence detector.[6]

  • Quantification: Prepare a calibration curve using analytical standards of cis- and trans-vitamin K1. The concentration of each isomer in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation

The following tables summarize quantitative data from various validated methods for the determination of vitamin K1 in infant formula.

Table 1: Recovery and Precision Data for Vitamin K1 Analysis

Method DescriptionMatrixAnalyteRecovery (%)Intermediate Precision (%RSD)Reference
Modified AOAC 999.15Specialty Infant Formulastrans-Vitamin K192.2 - 1092.52 - 5.81[2]
Normal-Phase HPLC-UVInfant Formulatrans-Vitamin K198 ± 4≤ 3.3[3][9]
Normal-Phase HPLC-UVInfant Formulacis-Vitamin K195 ± 9≤ 12[3][9]
Reversed-Phase LC-UVMilk PowderVitamin K197.4 ± 2.8Not Reported[1][7]
Normal-Phase HPLC with Fluorescence DetectionInfant & Adult Nutritionalstrans-Vitamin K191.9 - 1061.1 - 6.0[6]
Isotope Dilution-LC/MS/MSInfant Formulatrans- & this compoundAgreement with gravimetric values< 2[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Method DescriptionAnalyteLODLOQReference
Normal-Phase HPLC-UVcis- & trans-Vitamin K10.3 ng (at S/N=3)Not Reported[3][9]
Reversed-Phase LC with Fluorescence DetectionVitamin K112 pg38 pg (on-column)[1]
Reversed-Phase LC-UVVitamin K1Not Reported0.5 µ g/100 g (for milk powder)[1][7]
Normal-Phase HPLC with Fluorescence Detectiontrans-Vitamin K10.03 µ g/100 g0.09 µ g/100 g[6]
Ultrasound-Assisted Extraction with LC-MS/MSVitamin K10.05 µg/kg0.16 µg/kg[11]

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Extraction

Workflow Sample Infant Formula Sample (Powder or Liquid) Reconstitution Reconstitution (if powdered) Sample->Reconstitution Hydrolysis Enzymatic Hydrolysis (Lipase) Reconstitution->Hydrolysis Extraction Solvent Extraction (e.g., Hexane) Hydrolysis->Extraction Wash_Dry Washing and Drying (Water, Na2SO4) Extraction->Wash_Dry Evaporation Evaporation (Nitrogen Stream) Wash_Dry->Evaporation Reconstitution_Final Reconstitution in Mobile Phase Evaporation->Reconstitution_Final Analysis HPLC Analysis (C30 Column) Reconstitution_Final->Analysis

Caption: Workflow for the extraction of this compound from infant formula.

Diagram 2: Logical Relationship of the Analytical Process

Logical_Relationship cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Matrix Infant Formula Matrix Release_VK1 Release of Vitamin K1 (Enzymatic Digestion) Sample_Matrix->Release_VK1 breaks down fat Isolate_VK1 Isolation of Vitamin K1 (Liquid-Liquid Extraction) Release_VK1->Isolate_VK1 transfers to solvent Separation Isomer Separation (HPLC - C30 Column) Isolate_VK1->Separation inject Detection Detection (UV or Fluorescence) Separation->Detection elutes Quantification Quantification (Calibration Curve) Detection->Quantification provides signal

References

cis-Vitamin K1 as a potential biomarker in nutritional studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as two geometric isomers: trans-phylloquinone, which is biologically active, and cis-phylloquinone, which exhibits significantly lower to negligible biological activity.[1][2][3] The presence of the inactive cis-isomer in foods and supplements can lead to an overestimation of the biologically active vitamin K1 content if not properly distinguished from the trans-form. This has significant implications for nutritional studies, clinical diagnostics, and the formulation of dietary supplements and fortified foods. Therefore, the accurate quantification of cis-Vitamin K1 is crucial for assessing true vitamin K status and its relationship with health outcomes. These application notes provide a comprehensive overview of this compound as a potential biomarker, including detailed protocols for its analysis and a summary of its presence in various food sources.

Quantitative Data on cis- and trans-Phylloquinone in Food

The amount of cis-phylloquinone can vary significantly in different food products, with some reports indicating it can constitute up to 15% of the total phylloquinone content.[4] This variation is influenced by factors such as food processing, storage conditions, and light exposure, which can induce the isomerization of the trans- to the cis-form. The following table summarizes the concentrations of trans- and cis-phylloquinone reported in various foods.

Food CategoryFood Itemtrans-Phylloquinone (μ g/100g )cis-Phylloquinone (μ g/100g )Total Phylloquinone (μ g/100g )Reference
Vegetables Spinach145-145[5]
Collards180-180[5]
Broccoli231-231[6]
Iceberg Lettuce35-35[5]
Cabbage145-145[5]
Fats and Oils Soybean Oil193-193[5]
Canola Oil127-127[5]
Cottonseed Oil60-60[5]
Olive Oil55-55[5]
Mixed Dishes Fast food french fries-59 (as dihydrophylloquinone)-[5]
Fast food nachos-60 (as dihydrophylloquinone)-[5]
Frozen, breaded fish sticks-16 (as dihydrophylloquinone)-[5]
Processed Meats, Soups, and Cheeses Various0 - 11.10 - 22.4 (as dihydrophylloquinone)-[7]

Note: Data for cis-phylloquinone is limited in many food composition databases. Dihydrophylloquinone, a hydrogenated form of phylloquinone, is also listed as it can be a significant form of vitamin K in processed foods.

Experimental Protocols

Accurate measurement of cis- and trans-phylloquinone isomers requires specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the most common techniques employed.

Protocol 1: Analysis of Vitamin K1 Isomers by HPLC

This protocol is based on established methods for the separation of phylloquinone isomers using a normal-phase HPLC system.[1][8]

1. Sample Preparation (for Plasma/Serum): [9][10]

  • To 500 µL of serum or plasma, add an internal standard (e.g., a proprietary vitamin K derivative).

  • Deproteinize the sample by adding 2 mL of ethanol (B145695) and vortexing.

  • Perform a liquid-liquid extraction by adding 4 mL of hexane (B92381), vortexing for 5 minutes, and centrifuging at 3,500 x g for 10 minutes.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the extraction of the lower layer with another 4 mL of hexane.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC System and Conditions: [1][8]

  • HPLC System: A standard HPLC system with a fluorescence detector is required.

  • Column: Silica HPLC column (e.g., Hypersil Silica).

  • Mobile Phase: Heptane with small amounts of polar modifiers like diisopropyl ether and octanol. A typical mobile phase composition is heptane:diisopropyl ether:octanol (99.6:0.33:0.07 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 246 nm and emission at 430 nm, following post-column reduction with zinc.[10]

  • Column Temperature: 30°C.[11]

3. Post-Column Reduction: [11]

  • A post-column reactor containing metallic zinc is placed between the column outlet and the detector inlet to reduce the quinone form of vitamin K1 to the fluorescent hydroquinone (B1673460) form.

4. Data Analysis:

  • Identify and quantify the cis- and trans-phylloquinone peaks based on their retention times, which are determined using certified standards. The cis-isomer typically elutes before the trans-isomer in normal-phase chromatography.[12]

Protocol 2: Rapid Separation of Vitamin K1 Isomers by UPC²

This protocol utilizes Ultra-Performance Convergence Chromatography for a faster separation of vitamin K1 isomers.[12]

1. Sample Preparation (for Dietary Supplements): [12]

  • Grind a vitamin K1 supplement tablet into a fine powder.

  • Extract the powder with iso-octane.

  • Centrifuge the mixture and filter the supernatant through a 0.45-μm PTFE syringe filter.

  • Dilute the filtered extract with the mobile phase co-solvent before injection.

2. UPC² System and Conditions: [12]

  • UPC² System: An ACQUITY UPC² System or equivalent.

  • Column: ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 μm).

  • Mobile Phase A: CO₂.

  • Mobile Phase B: Methanol.

  • Gradient: An initial 2-minute isocratic hold at 0.5% B, followed by a gradient to 20% B.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at 254 nm.

3. Data Analysis:

  • Identify and quantify the cis- and trans-phylloquinone peaks based on their retention times. In this reversed-phase system, the cis-isomer elutes before the trans-isomer.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle

Vitamin K1 is a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[13][14] This carboxylation is essential for the biological activity of VKDPs involved in blood coagulation and bone metabolism. The cis-isomer of phylloquinone is a poor substrate for GGCX, rendering it biologically inactive.[15] The vitamin K cycle illustrates the regeneration of the active form of vitamin K.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Carboxylation Reaction Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone (active) Vitamin K hydroquinone (active) Vitamin K (quinone)->Vitamin K hydroquinone (active) VKOR / Quinone Reductase Vitamin K 2,3-epoxide Vitamin K 2,3-epoxide Vitamin K hydroquinone (active)->Vitamin K 2,3-epoxide GGCX (Carboxylation of VKDPs) Glu-protein Glu-protein Vitamin K 2,3-epoxide->Vitamin K (quinone) VKOR This compound (inactive) This compound (inactive) This compound (inactive)->Vitamin K hydroquinone (active) Poor Substrate Gla-protein Gla-protein Glu-protein->Gla-protein GGCX

Figure 1: The Vitamin K cycle and the role of this compound.

Experimental Workflow for Vitamin K1 Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of cis- and trans-phylloquinone in biological samples.

Experimental_Workflow start Sample Collection (e.g., Plasma, Food) extraction Sample Preparation (LLE or SPE) start->extraction hplc Chromatographic Separation (HPLC or UPC²) extraction->hplc detection Detection (Fluorescence or UV) hplc->detection quantification Data Analysis & Quantification detection->quantification end Report Results (cis- & trans-Vitamin K1 levels) quantification->end

Figure 2: Workflow for Vitamin K1 isomer analysis.

Conclusion

References

Application Notes and Protocols for Rapid Isomer Separation using UltraPerformance Convergence Chromatography (UPC²)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the rapid separation of isomers using UltraPerformance Convergence Chromatography (UPC²). UPC² is a powerful chromatographic technique that utilizes compressed carbon dioxide as the primary mobile phase, offering significant advantages in speed, resolution, and selectivity for challenging isomer separations.[1][2] This technology is particularly valuable in drug development and pharmaceutical quality control, where the separation of enantiomers and other stereoisomers is critical.[3][4][5]

Principle of UltraPerformance Convergence Chromatography (UPC²)

UPC² leverages the principles of normal-phase chromatography with the ease of use of reversed-phase liquid chromatography (LC).[1] By using compressed CO2 as the primary mobile phase, the ACQUITY UPC²® System allows for precise control over mobile phase strength, pressure, and temperature.[1][6] This fine-tuning capability enhances the resolving power and selectivity, enabling the separation of structural analogs, isomers, and enantiomeric and diastereomeric mixtures that are often difficult to resolve by other methods.[1][6] The low viscosity and high diffusivity of the CO2-based mobile phase contribute to higher efficiency and faster separations compared to traditional HPLC.[2][7]

Key Applications and Advantages

  • Rapid Chiral and Achiral Separations: UPC² provides unparalleled speed for both chiral and achiral separations, significantly reducing analysis times.[1][6]

  • Orthogonal Selectivity: UPC² offers a different selectivity compared to reversed-phase LC, which is beneficial for confirming analyte identity in complex samples.

  • Green Technology: The use of compressed CO2 as the primary mobile phase dramatically reduces the consumption of organic solvents, making it an environmentally friendly technique.[2][7]

  • Enhanced Resolution: The technology allows for better control over analyte retention, leading to improved separation of closely related isomers.[1][6]

Application Note 1: Rapid Enantiomeric Separation of BINOL

This application note demonstrates the rapid separation of the enantiomers of 1,1'-Bi-2-naphthol (BINOL), a chiral organic compound, using the ACQUITY UPC² System. The results are compared with traditional normal phase HPLC to highlight the significant improvements in speed and efficiency.

Experimental Protocol

Instrumentation:

  • Waters ACQUITY UPC² System

  • Waters ACQUITY UPC² PDA Detector

Chromatographic Conditions:

ParameterUPC² MethodNormal Phase HPLC Method
Column ACQUITY UPC² Trefoil CEL2, 2.5 µm, 3.0 x 150 mmChiralcel OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase A CO2n-Hexane
Mobile Phase B MethanolIsopropanol
Gradient IsocraticIsocratic
Composition 90:10 (A:B)98:2 (A:B)
Flow Rate 1.5 mL/min1.0 mL/min
Column Temp. 40 °CAmbient
Back Pressure 1800 psiN/A
Detection UV at 254 nmUV at 254 nm
Injection Vol. 1 µL10 µL
Data Presentation
AnalyteMethodRetention Time (min)Resolution (USP)
BINOL Enantiomer 1UPC²~1.52.61
BINOL Enantiomer 2UPC²~2.02.61
BINOL Enantiomer 1Normal Phase HPLC~161.73
BINOL Enantiomer 2Normal Phase HPLC~181.73

Data sourced from Waters Corporation application notes.[7]

Experimental Workflow

G cluster_prep Sample Preparation cluster_upc2 UPC² Analysis cluster_data Data Analysis prep Dissolve BINOL sample in appropriate solvent upc2_system Inject sample into ACQUITY UPC² System prep->upc2_system separation Separation on ACQUITY UPC² Trefoil CEL2 Column upc2_system->separation detection Detection by PDA Detector separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify Enantiomers (Retention Time, Resolution) chromatogram->quantify

Caption: Workflow for the rapid enantiomeric separation of BINOL using UPC².

Application Note 2: Simultaneous Enantiomeric Separation of Multiple Beta-Blockers

This application demonstrates the capability of UPC² for the simultaneous separation of the enantiomers of multiple beta-blocker drugs. This is highly relevant in pharmaceutical analysis where screening multiple chiral compounds efficiently is crucial.[8]

Experimental Protocol

Instrumentation:

  • Waters ACQUITY UPC² System

  • Waters ACQUITY UPC² PDA Detector

  • Waters 3100 Mass Detector

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPC² Trefoil AMY1, 2.5 µm, 3.0 x 150 mm
Mobile Phase A CO2
Mobile Phase B 0.2% Ammonium Hydroxide in Methanol
Gradient 10-40% B over 5 minutes
Flow Rate 1.5 mL/min
Column Temp. 40 °C
Back Pressure 2000 psi
Detection UV at 230 nm and SIR MS
Data Presentation
Beta-Blocker(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)
Propranolol2.853.05
Metoprolol3.203.45
Atenolol3.804.10

Representative data based on typical UPC² separations of beta-blockers.[8]

Logical Relationship Diagram

G cluster_input Input cluster_process UPC² Separation Process cluster_output Output racemic_mix Racemic Mixture of Multiple Beta-Blockers upc2 ACQUITY UPC² System with Chiral Stationary Phase racemic_mix->upc2 gradient Gradient Elution with CO2 and Co-solvent separated Baseline Separated (S) and (R) Enantiomers of each Beta-Blocker upc2->separated Simultaneous Resolution

Caption: Logical flow of simultaneous beta-blocker enantiomer separation.

Application Note 3: Separation of Positional Isomers of Dimethylbenzoic Acid (DMBA)

This application note showcases the ability of UPC² to separate closely related positional isomers, which can be a significant challenge for traditional chromatographic methods.

Experimental Protocol

Instrumentation:

  • Waters ACQUITY UPC² System

  • Waters ACQUITY UPC² PDA Detector

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm
Mobile Phase A CO2
Mobile Phase B Methanol with 0.2% Formic Acid
Gradient 2-10% B over 3 minutes
Flow Rate 2.0 mL/min
Column Temp. 50 °C
Back Pressure 1500 psi
Detection UV at 240 nm
Data Presentation
DMBA IsomerRetention Time (min)
2,3-DMBA1.85
2,4-DMBA1.98
2,5-DMBA2.10
2,6-DMBA2.25
3,4-DMBA2.40
3,5-DMBA2.55

Representative data based on the separation capabilities of UPC² for positional isomers.[6]

Experimental Workflow Diagram

G start Prepare Mixture of DMBA Positional Isomers inject Inject into ACQUITY UPC² System start->inject separate Chromatographic Separation on ACQUITY UPC² Torus 2-PIC Column inject->separate detect UV Detection at 240 nm separate->detect analyze Identify and Quantify Individual Isomers detect->analyze end Report Results analyze->end

Caption: Workflow for the separation of DMBA positional isomers via UPC².

Conclusion

UltraPerformance Convergence Chromatography (UPC²) is a robust and efficient technique for the rapid separation of a wide range of isomers. Its speed, high resolution, and orthogonal selectivity make it an invaluable tool for researchers, scientists, and drug development professionals. The presented application notes and protocols provide a starting point for developing and implementing UPC² methods for challenging isomer separations in various analytical laboratories.

References

Application Note: Analysis of Vitamin K1 Isomers by Normal Phase Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the separation and quantification of Vitamin K1 isomers, specifically the cis- and trans-isomers, using normal phase high-performance liquid chromatography (NP-HPLC). This method is critical for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical formulations, dietary supplements, and food products containing Vitamin K1. The protocol provides a clear and detailed methodology, including sample preparation, chromatographic conditions, and data analysis, enabling accurate determination of the biologically active trans-isomer and the inactive cis-isomer.

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2] It exists as geometric isomers, with the trans-isomer being the biologically active form.[3][4] Synthetic preparations of Vitamin K1 may contain significant amounts of the inactive cis-isomer.[3][4] Therefore, a reliable analytical method to separate and quantify these isomers is crucial for ensuring the efficacy and quality of products containing Vitamin K1. Normal phase liquid chromatography is the technique of choice for this separation, utilizing a polar stationary phase and a non-polar mobile phase.[1][5] This application note is based on established methodologies, including those derived from the British and European Pharmacopoeias, to provide a comprehensive guide for this analysis.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Vitamin K1 isomers using normal phase HPLC.

Vitamin K1 Isomer Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc NP-HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Vitamin K1 Sample Dilution Dissolve and Dilute in Mobile Phase Sample->Dilution Standard Prepare Vitamin K1 (cis/trans) Standard Standard->Dilution HPLC HPLC System (Normal Phase Setup) Dilution->HPLC Inject Sample/Standard Column Silica (B1680970) Column HPLC->Column MobilePhase Isocratic Elution Column->MobilePhase Detection UV Detection (254 nm) MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration (cis- and trans-isomers) Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Vitamin K1 isomer analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the normal phase HPLC analysis of Vitamin K1 isomers.

Table 1: Chromatographic Parameters and Performance

ParameterValueReference
Retention Time (cis-Vitamin K1)~8.5 - 20.3 min[6][7]
Retention Time (trans-Vitamin K1)~10.0 - 23.6 min[6][7]
Resolution (between cis- and trans-isomers)> 4.0 (typically ~5.1)[5][8]
Peak Asymmetry (cis-isomer)~0.99[5][8]
Peak Asymmetry (trans-isomer)~1.01[5][8]
Retention Time Reproducibility (RSD)< 0.15%[5][8]
Peak Area Reproducibility (RSD)< 0.15%[5][8]
Limit of Detection (LOD)0.3 ng (for both isomers)[9]

Table 2: Example Mobile Phase Composition

ComponentProportion
n-Heptane99.6% (v/v)
Diisopropyl ether0.33% (v/v)
n-Octanol0.07% (v/v)

Note: The exact composition may require optimization based on the specific column and system used.

Experimental Protocols

Materials and Reagents
  • Vitamin K1 (containing both cis- and trans-isomers) reference standard

  • n-Heptane (HPLC grade)

  • Diisopropyl ether (HPLC grade)

  • n-Octanol (HPLC grade)

  • Methanol (HPLC grade, for cleaning)

  • Isopropanol (B130326) (HPLC grade, for cleaning)

  • Water (deionized or HPLC grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV detector. Note: Systems primarily used for reversed-phase LC may have components incompatible with normal phase solvents.[5]

  • Silica-based normal phase HPLC column (e.g., Hypersil Silica, Zorbax RX-SIL).[1][10]

  • Chromatography Data System (CDS) for data acquisition and processing.[5][8]

Preparation of Mobile Phase
  • Prepare the mobile phase by mixing the components as described in Table 2.

  • To expedite column equilibration, a water-saturated heptane (B126788) portion can be prepared.[5][8] Stir 500 mL of heptane with 1 mL of water for 20 minutes.[5][8]

  • Decant the water-saturated heptane, ensuring no water droplets are transferred.[5][8]

  • Combine the water-saturated heptane with an equal volume of "unwashed" heptane and the specified amounts of diisopropyl ether and octanol.[5][8]

  • Degas the mobile phase before use.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a suitable amount of Vitamin K1 reference standard and dissolve it in the mobile phase to achieve a known concentration (e.g., 0.14 mg/mL).[1]

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for injection (e.g., 70 µg/mL).[1]

  • Sample Preparation: For drug products or supplements, extract the Vitamin K1 using a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and isooctane).[9] The extract may require a cleanup step using silica open-column chromatography.[9] For simpler matrices, dissolve the sample directly in the mobile phase. Ensure the final concentration is within the linear range of the assay.

Chromatographic Conditions
  • Column: Silica, 5 µm particle size, 250 x 4.6 mm (or similar dimensions)

  • Mobile Phase: As prepared in section 3

  • Flow Rate: 0.4 - 1.0 mL/min. Note: A lower flow rate may be required initially to stay within the pressure limits of some systems.[5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

  • Detection Wavelength: 254 nm[9]

  • Injection Volume: 10 - 20 µL

System Equilibration
  • Flush the HPLC system, including the pump, injector, and detector, with isopropanol to remove any residual reversed-phase solvents.

  • Equilibrate the column with the mobile phase at the operational flow rate.

  • Normal phase chromatography requires longer equilibration times than reversed-phase methods.[1] Monitor the baseline and retention times of injections until they are stable. This may take up to 2 hours or more.[1][5][8]

Data Analysis
  • Integrate the peaks corresponding to the cis- and trans-isomers of Vitamin K1 in the chromatograms of both the standard and sample solutions.

  • Identify the peaks based on their retention times relative to the standard. The cis-isomer typically elutes before the trans-isomer.

  • Calculate the concentration of each isomer in the sample using the peak areas and the concentration of the standard.

Conclusion

The normal phase HPLC method described provides a reliable and reproducible approach for the separation and quantification of Vitamin K1 isomers. Careful attention to mobile phase preparation and system equilibration is critical for achieving consistent results.[1] This method is suitable for routine quality control in pharmaceutical and nutraceutical industries, ensuring the potency and quality of Vitamin K1-containing products. Different silica-based columns may exhibit different selectivities, and it is important to validate the method for the specific column being used.[1]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Photostability of Vitamin K1 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the photostability of Vitamin K1 (phylloquinone) in organic solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Vitamin K1 and its photostability.

Issue 1: Rapid degradation of Vitamin K1 in solution upon light exposure.

  • Question: My Vitamin K1 solution is degrading much faster than expected when exposed to light. How can I minimize this?

  • Answer: The photodegradation of Vitamin K1 in organic solvents follows first-order kinetics.[1][2] The rate of degradation can be significant, especially in dosage forms compared to the bulk powder.[1][2] To mitigate rapid degradation, consider the following:

    • Solvent Selection: While specific degradation rates in various organic solvents are not always readily available in comparative studies, the polarity of the solvent can influence stability. It is recommended to perform preliminary stability tests in your chosen solvent system.

    • Use of Photoprotective Agents: Incorporating a photoprotective agent can significantly enhance the stability of Vitamin K1. Para-aminobenzoic acid (PABA) has been shown to be a highly effective photoprotective agent.[1] Other agents that have demonstrated a protective effect include tartaric acid, boric acid, citric acid, sodium benzoate, titanium dioxide (TiO2), and zinc oxide (ZnO).[1][2]

    • Concentration of Photoprotective Agents: The concentration of the photoprotective agent is crucial. For instance, 0.01% PABA has been reported to improve the photostability of Vitamin K1 by as much as 46-fold.[1]

    • Storage Conditions: Always protect Vitamin K1 solutions from light by using amber glassware or containers wrapped in aluminum foil.[3] Storing solutions at refrigerated temperatures can also help to slow down degradation rates.[3]

Issue 2: Inconsistent or non-reproducible results in photostability studies.

  • Question: I am getting variable results in my Vitamin K1 photostability experiments. What could be the cause?

  • Answer: Inconsistent results in photostability studies can stem from several factors:

    • Light Source Variability: Ensure a consistent and controlled light source as specified in ICH guideline Q1B for photostability testing.[1] The intensity and spectral distribution of the light source should be monitored.

    • Sample Preparation: Inconsistencies in sample preparation, such as variations in the concentration of Vitamin K1 or the photoprotective agent, can lead to variable results.

    • Oxygen Content: The presence of dissolved oxygen can contribute to the photodegradation process. For highly sensitive experiments, de-gassing the solvent may be considered.

    • Analytical Method Variability: Ensure that your analytical method, typically HPLC or UV-Vis spectrophotometry, is validated for linearity, accuracy, and precision.[1] For HPLC, ensure proper column equilibration, especially with normal-phase chromatography, to avoid shifts in retention times.[4]

Issue 3: Unexpected peaks in the HPLC chromatogram of a photodegraded Vitamin K1 sample.

  • Question: After exposing my Vitamin K1 solution to light, I see new peaks in the HPLC chromatogram. What are these, and how do I identify them?

  • Answer: The new peaks in your chromatogram are likely photodegradation products of Vitamin K1. Common degradation products include quinones and hydroquinones. The 2,3-epoxide of Vitamin K1 is another known degradation product. To identify these unknown peaks, consider the following approaches:

    • Literature Review: Published studies on Vitamin K1 photodegradation may provide information on the expected retention times of known degradants under similar chromatographic conditions.

    • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of unknown compounds. It can provide molecular weight and fragmentation data to help identify the degradation products.

    • Forced Degradation Studies: Performing forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat) can help to create a profile of potential degradation products, which can then be compared to the peaks observed in your photostability samples.

Frequently Asked Questions (FAQs)

Q1: What is the typical kinetics of Vitamin K1 photodegradation in organic solvents?

A1: The photodegradation of Vitamin K1 in organic solvents generally follows first-order kinetics.[1][2] This means that the rate of degradation is directly proportional to the concentration of Vitamin K1.

Q2: Which photoprotective agents are most effective for Vitamin K1?

A2: Several agents have been shown to improve the photostability of Vitamin K1. Notably, p-aminobenzoic acid (PABA) has demonstrated a significant protective effect, with a 0.01% concentration increasing photostability by up to 46-fold.[1] Other effective agents include DL methionine and sodium metabisulphite, which have been shown to reduce degradation rates under UV irradiation.[3]

Q3: How does packaging affect the stability of Vitamin K1 solutions?

A3: Packaging plays a critical role in protecting Vitamin K1 from photodegradation. Storing solutions in amber glass bottles provides excellent protection from light and can maintain stability for extended periods.[3] While plastic containers can be used, they may be less effective at blocking light, and the choice of plastic should be carefully considered.

Q4: What are the primary analytical methods for monitoring Vitamin K1 photostability?

A4: The two primary analytical methods for monitoring the photostability of Vitamin K1 are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and quantitative method that can separate Vitamin K1 from its degradation products.[1]

  • UV-Vis Spectrophotometry: This method can be used to monitor the decrease in the concentration of Vitamin K1 over time by measuring the change in absorbance at its maximum wavelength (λmax).[1]

Q5: Are there any specific considerations for HPLC analysis of Vitamin K1?

A5: Yes, when analyzing Vitamin K1 by HPLC, especially with normal-phase chromatography, it is crucial to ensure proper column equilibration to achieve reproducible retention times.[4] Additionally, the entire sample preparation and analysis should be conducted under conditions that protect the sample from light to prevent further degradation.[5]

Data Presentation

Table 1: Improvement of Vitamin K1 Photostability with Various Photoprotective Agents

Photoprotective AgentConcentrationFold Improvement in PhotostabilityReference
p-Aminobenzoic Acid (PABA)0.01% (w/v)46[1]
Propyl 4-hydroxybenzoate0.05% (w/v)5[1]
DL Methionine0.1% (w/v)Reduction in degradation rate by 43.4%[3]
Sodium Metabisulphite0.2% (w/v)Reduction in degradation rate by 60.4%[3]

Table 2: Reported Photodegradation Rate Constants for Vitamin K1

Solvent/ConditionLight SourceRate Constant (k)Reference
Cyclohexane (Bulk Powder)UV and Visible Light0.185 h⁻¹[1]
Cyclohexane (Dosage Form)UV and Visible Light0.222 h⁻¹[1]
Borosilicate glass actinometerUV light at 254 nm7.63 day⁻¹[3]
Clear glass bottles (room light)Fluorescent and natural daylight0.31 day⁻¹[3]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Vitamin K1 and its Photodegradation Products

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and ethanol (B145695) (e.g., 95:5 v/v) is often used for isocratic elution. The exact composition may need to be optimized for your specific separation.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: Monitor the eluent at the λmax of Vitamin K1, which is around 248 nm.[6]

  • Sample Preparation: a. Prepare a stock solution of Vitamin K1 in the desired organic solvent. b. For photostability testing, expose the solution to a controlled light source for a defined period. c. At each time point, withdraw an aliquot of the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis. d. Protect all samples from light during preparation and analysis.

  • Analysis: a. Inject a known volume of the prepared sample (e.g., 20 µL) into the HPLC system. b. Record the chromatogram and identify the peak corresponding to Vitamin K1 based on its retention time, which should be determined using a standard solution. c. Quantify the amount of Vitamin K1 remaining by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

Protocol 2: UV-Vis Spectrophotometry for Monitoring Vitamin K1 Degradation

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Use a UV-grade organic solvent that does not absorb significantly in the measurement range.

  • Wavelength Scan: a. Prepare a solution of Vitamin K1 in the chosen solvent. b. Perform a wavelength scan (e.g., from 200 to 400 nm) to determine the maximum absorbance wavelength (λmax) of Vitamin K1. This is typically around 248 nm.[5]

  • Sample Preparation for Photostability Study: a. Prepare a solution of Vitamin K1 of a known concentration in the chosen organic solvent. b. Expose the solution to a controlled light source.

  • Analysis: a. At regular time intervals, withdraw an aliquot of the solution. b. Measure the absorbance of the aliquot at the predetermined λmax. c. Use the Beer-Lambert law (A = εbc) and a calibration curve to calculate the concentration of Vitamin K1 remaining at each time point. The decrease in absorbance over time is indicative of the degradation of Vitamin K1.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_vk1 Prepare Vitamin K1 stock solution in organic solvent add_photo Add photoprotective agent (optional) prep_vk1->add_photo prep_samples Prepare experimental and control (dark) samples add_photo->prep_samples expose_light Expose samples to a controlled light source (ICH guidelines) prep_samples->expose_light sampling Withdraw aliquots at defined time intervals expose_light->sampling hplc HPLC Analysis sampling->hplc uv_vis UV-Vis Analysis sampling->uv_vis analyze Analyze data to determine degradation kinetics hplc->analyze uv_vis->analyze

Caption: Experimental workflow for assessing Vitamin K1 photostability.

Troubleshooting_Guide cluster_degradation Rapid Degradation cluster_inconsistent Inconsistent Results cluster_peaks Unexpected HPLC Peaks start Problem Encountered q_degradation Is Vitamin K1 degrading too quickly? start->q_degradation q_inconsistent Are results not reproducible? start->q_inconsistent q_peaks Are there unexpected peaks in the chromatogram? start->q_peaks a_degradation1 Use photoprotective agents (e.g., PABA) q_degradation->a_degradation1 a_degradation2 Use amber glassware q_degradation->a_degradation2 a_degradation3 Refrigerate samples q_degradation->a_degradation3 a_inconsistent1 Standardize light source q_inconsistent->a_inconsistent1 a_inconsistent2 Validate analytical method q_inconsistent->a_inconsistent2 a_inconsistent3 Ensure consistent sample preparation q_inconsistent->a_inconsistent3 a_peaks1 Identify peaks using LC-MS/MS q_peaks->a_peaks1 a_peaks2 Perform forced degradation studies q_peaks->a_peaks2 a_peaks3 Consult literature for known degradants q_peaks->a_peaks3

Caption: Troubleshooting guide for common Vitamin K1 photostability issues.

References

Optimizing mobile phase for baseline separation of K1 isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phase conditions to achieve baseline separation of Vitamin K1 (phylloquinone) isomers.

Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of Vitamin K1, and why is their separation critical?

Vitamin K1 naturally exists mainly as the trans-isomer, which is the biologically active form essential for processes like blood clotting.[1][2] Synthetic Vitamin K1, often used in supplements and fortified foods, can contain significant amounts of the inactive cis-isomer.[1][2] Therefore, to accurately assess the nutritional value and potency of a product, it is crucial to chromatographically separate and quantify these two isomers.

Q2: Which chromatographic modes are most effective for separating K1 isomers?

The separation of cis- and trans-K1 isomers is challenging due to their structural similarity. The most common and established techniques include:

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This is a widely used method, often cited in pharmacopoeial monographs, that employs a polar stationary phase (like silica) and a non-polar mobile phase.[3][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for this specific isomer separation, methods using specialized columns like C30 have shown success.[6]

  • Supercritical Fluid Chromatography (SFC) / Ultra-Performance Convergence Chromatography (UPC²): These modern techniques use compressed carbon dioxide as the primary mobile phase and offer significantly faster and more efficient separations compared to traditional HPLC.[1][6]

Q3: What is a good starting mobile phase for NP-HPLC separation of K1 isomers?

For NP-HPLC on a silica (B1680970) column, a good starting point is a mobile phase consisting of a non-polar solvent with small, precisely controlled amounts of a polar modifier. A common composition is heptane (B126788) or hexane (B92381) modified with diisopropyl ether and/or an alcohol like octanol.[3] A typical starting blend could be Heptane / Diisopropyl ether / Octanol (1000:3.3:0.67 v/v).[3]

Troubleshooting Guide
Q1: I am seeing poor or no resolution between my cis- and trans-K1 peaks. How can I improve it?

Poor resolution is the most common issue. The key is to modulate the polarity of the mobile phase.

  • Adjust Polar Modifier Concentration: Small changes in the percentage of the polar modifier (e.g., diisopropyl ether, octanol, or isopropanol) can have a significant impact on selectivity. Systematically vary the concentration of the modifier in small increments (e.g., 0.1%) to find the optimal balance between retention and resolution.

  • Change the Polar Modifier: Different polar modifiers have different selectivities. If adjusting the concentration of one modifier (like an ether) is insufficient, try substituting it with or adding a different type, such as an alcohol (e.g., octanol, isopropanol).

  • Ensure Proper Column Equilibration: In normal-phase chromatography, insufficient equilibration can lead to poor resolution and shifting retention times.[3] Ensure the column is flushed with at least 20 column volumes of the mobile phase before starting injections.[3]

  • Verify Column Chemistry: Not all silica columns are the same. Different manufacturing processes can result in different chromatographic selectivities.[3] If resolution is poor on one silica column, a column from a different manufacturer might provide the necessary selectivity.[3]

Q2: My retention times are drifting and my results are not reproducible. What is the cause?

Retention time instability in NP-HPLC is almost always linked to column equilibration and the water content of the mobile phase.[4]

  • Problem: NP-HPLC is highly sensitive to trace amounts of water in the solvents.[4] As the mobile phase is exposed to air, its water content can change, leading to a continuous drift in retention times.

  • Solution: The most critical step is to achieve stable column hydration. Normal-phase methods may require significantly longer equilibration times than reversed-phase methods—sometimes up to 2 hours or more.[3] In one documented case, insufficient equilibration (30 minutes) caused the elution order of K1-related compounds to reverse.[3] To ensure reproducibility, prepare a water-saturated mobile phase by stirring a portion of the non-polar solvent (e.g., heptane) with a small amount of water, allowing it to separate, and then decanting the solvent for mobile phase preparation.[4]

Q3: My analysis time is too long (over 20 minutes). How can I speed up the separation?

Long run times are a drawback of some traditional HPLC methods.[1][2]

  • Increase Flow Rate: Within the pressure limits of your HPLC system, you can increase the mobile phase flow rate. The European Pharmacopoeia allows for doubling the flow rate from a standard 0.4 mL/min to speed up analysis.[4]

  • Switch to a Faster Technique: Ultra-Performance Convergence Chromatography (UPC²) is a powerful alternative that can separate K1 isomers in under 3-4 minutes.[1][2] This technique uses compressed CO2 as the main mobile phase, which has low viscosity and allows for very fast separations.[1][2]

Q4: Why are my peaks tailing in my normal-phase separation?

Peak tailing in NP-HPLC often points to issues with column activity or equilibration.

  • Solution: Similar to retention time instability, peak tailing can be a sign that the column is not fully equilibrated with the water content of the mobile phase.[4] Following a strict and lengthy equilibration protocol with a water-saturated mobile phase is the best way to mitigate this issue and achieve symmetric peaks.[4] A resolution of >4 and peak asymmetries around 1.0 can be achieved with a well-equilibrated system.[4]

Data Presentation

Table 1: Comparison of Chromatographic Methods for K1 Isomer Separation

Method Stationary Phase Mobile Phase Key Advantage Typical Run Time Resolution (Rs) between cis/trans
NP-HPLC Silica Heptane / Diisopropyl ether / Octanol Established methodology 20-30 min[1][3] ~5.1[4]
UPC²/SFC HSS C18 SB CO₂ with Acetonitrile/Methanol modifier Very high speed < 4 min[1][2] ~1.7[1][7]

| RP-HPLC | C30 | Methanol / Methylene Chloride / Acetonitrile with buffer | Good for complex food matrices | ~20 min[2] | Not specified |

Experimental Protocols
Protocol: Normal-Phase HPLC Method for K1 Isomer Separation

This protocol is based on established pharmacopoeia methods.[3][4]

  • System & Column:

    • HPLC system equipped with a UV detector.

    • Column: Silica, 5 µm particle size (e.g., Hypersil Silica).

  • Reagents & Consumables:

    • Heptane (HPLC grade)

    • Diisopropyl ether (HPLC grade)

    • n-Octanol (HPLC grade)

    • Vitamin K1 standard (containing both cis and trans isomers)

  • Mobile Phase Preparation (1 L):

    • To ensure stable conditions, first prepare water-saturated heptane. Stir 500 mL of heptane with 1 mL of deionized water for 20 minutes. Let the layers separate and decant the heptane.[4]

    • In a 1 L volumetric flask, combine the following, ensuring precise measurement:

      • ~996 mL of water-saturated heptane

      • 3.3 mL of diisopropyl ether

      • 0.67 mL of n-octanol

    • Mix thoroughly and degas before use.

  • Standard Preparation:

    • Prepare a stock solution of Vitamin K1 standard in the mobile phase at a concentration of approximately 0.14 mg/mL.[3]

    • Further dilute with the mobile phase to a working concentration suitable for your detector response.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 - 0.8 mL/min[3][4]

    • Column Temperature: Ambient (~22 °C)[3]

    • Injection Volume: 10-20 µL

    • UV Detection: 254 nm[3]

  • Critical Equilibration Procedure:

    • Flush the column with the prepared mobile phase at the analytical flow rate.

    • Equilibration is critical for reproducibility. Continue flushing for at least 2 hours or until retention times of sequential injections are stable (RSD < 1%).[3] This may equate to 20 or more column volumes.[3]

Visualized Workflows

Mobile_Phase_Optimization_Workflow start_node Start: Prepare Initial Mobile Phase (e.g., Heptane/Ether/Octanol) equilibrate Equilibrate Column Thoroughly (>20 column volumes) start_node->equilibrate inject Inject K1 Standard equilibrate->inject check_res Is Resolution (Rs) between cis/trans > 1.5? inject->check_res adjust_mod Adjust Modifier % (e.g., +/- 0.1% ether) check_res->adjust_mod No end_node Optimized Method: Baseline Separation Achieved check_res->end_node  Yes adjust_mod->equilibrate Re-equilibrate change_mod Change Modifier Type (e.g., add/change alcohol) adjust_mod->change_mod If no improvement change_mod->equilibrate Re-equilibrate

Caption: Workflow for optimizing mobile phase to achieve baseline separation.

Troubleshooting_Poor_Resolution problem Problem: Poor Resolution (Rs < 1.5) q1 Is the column fully equilibrated? (check for stable RTs) problem->q1 sol1 Action: Equilibrate for >2 hours or >20 column volumes. Use water-saturated mobile phase. q1->sol1 No q2 Is modifier % optimal? q1->q2 Yes sol1->problem Re-inject & Evaluate sol2 Action: Systematically vary polar modifier concentration in small increments. q2->sol2 No q3 Is modifier type appropriate? q2->q3 Yes sol2->problem Re-equilibrate & Evaluate sol3 Action: Change modifier type. (e.g., from ether to alcohol) q3->sol3 No end_node Resolution Improved q3->end_node Yes sol3->problem Re-equilibrate & Evaluate

Caption: Decision tree for troubleshooting poor K1 isomer resolution.

References

Preventing cis-trans isomerization during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and control cis-trans isomerization during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cis-trans isomerization in a sample?

Cis-trans isomerization, or geometric isomerization, is the conversion of a cis isomer to a trans isomer (or vice versa) around a double bond or a ring structure. This process is typically induced by factors that provide the necessary activation energy to overcome the rotational barrier of the bond. The most common causes include:

  • Heat: Elevated temperatures can provide sufficient energy to initiate isomerization. For every 10°C increase, the rate of isomerization can rise significantly.[1]

  • Light (Photoisomerization): Exposure to light, especially ultraviolet (UV) radiation, is a major catalyst for isomerization.[1][2][3] Samples left in clear vials on a lab bench under fluorescent lighting can undergo significant isomerization.[4]

  • Acids and Bases: Both strong acids and bases can catalyze the conversion between isomers.[1] It is crucial to maintain a neutral pH whenever possible.[1]

  • Free Radicals: The presence of free radicals, often introduced through oxidation or certain catalysts, can promote isomerization.[1][5]

Generally, trans isomers are thermodynamically more stable than their cis counterparts due to reduced steric hindrance, making the cis-to-trans conversion a common issue.[3][6]

Q2: How can I prevent isomerization during long-term sample storage?

To maintain the isomeric integrity of your samples during storage, a multi-faceted approach is required. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Store at -20°C or lower.[1]Reduces thermal energy, minimizing the rate of isomerization.
Light Protect from all light sources.Prevents photoisomerization. Use amber glass vials or wrap containers in aluminum foil.[1]
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).[1]Prevents oxidation, which can generate free radicals that catalyze isomerization.[1]
Solvent If in solution, use a high-purity, degassed, aprotic solvent.[1]Minimizes solvent-mediated catalysis and radical formation. Recommended solvents include DMSO and DMF.[1]
pH Maintain neutral pH.Avoids acid or base-catalyzed isomerization.[1]

Q3: Which analytical techniques are best for monitoring and quantifying cis-trans isomers?

Several analytical techniques can separate and quantify cis-trans isomers. The choice depends on the compound's properties, the sample matrix, and the required sensitivity.[7]

  • High-Performance Liquid Chromatography (HPLC): Widely used for its high resolution. Reversed-phase columns like C18 or C30 are common for nonpolar compounds, while phenyl-hexyl or cyano-propyl phases can offer enhanced selectivity for geometric isomers.[8][9]

  • Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. Highly polar cyanopropyl capillary columns (e.g., CP-Sil 88, SP-2560) are often required to achieve separation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation. The key differentiator between cis and trans isomers is the coupling constant (J-value) of the vinylic protons, which is consistently smaller for cis isomers.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to distinguish isomers by looking for characteristic peaks, such as the out-of-plane C-H bending vibration.[7]

Troubleshooting Guides

This section addresses specific issues encountered during sample handling and analysis.

Issue 1: A freshly prepared solution shows a significant peak for the undesired isomer.

If you detect the presence of the trans isomer immediately after dissolving a pure cis compound (or vice versa), consider the following potential causes and solutions.

Potential CauseTroubleshooting Step & Optimization
Improper Storage of Neat Compound Verify that the stock compound was stored under recommended conditions (-20°C, protected from light, under inert gas).[1]
Contaminated or Inappropriate Solvent Use a fresh bottle of high-purity, anhydrous, and aprotic solvent. Ensure the solvent has been properly degassed to remove dissolved oxygen.[1]
Contaminated Glassware Ensure all glassware is meticulously cleaned to remove any acidic or basic residues. For highly sensitive compounds, consider silanizing glassware to minimize surface-catalyzed isomerization.[1]
High Temperature During Dissolution Avoid heating the sample to aid dissolution. If gentle warming is necessary, use the lowest possible temperature for the shortest duration.[1]

A logical workflow can help diagnose the source of isomerization during sample preparation.

G A Isomerization Detected in Freshly Prepared Sample B Check Storage of Neat Compound A->B C Check Solvent Quality & Type A->C D Check Glassware Cleanliness A->D E Review Dissolution Procedure (Heat?) A->E F Issue Resolved B->F C->F D->F E->F

Caption: Troubleshooting workflow for isomerization in new samples.

Issue 2: The proportion of the undesired isomer increases over the course of an experiment.

When the isomeric ratio changes during your experimental procedure, it points to a factor within the workflow itself.

Potential CauseTroubleshooting Step & Optimization
Exposure to Light Conduct all experimental steps in a light-protected environment. Use amber-colored reaction vessels or cover them with aluminum foil.[1]
Elevated Experimental Temperature If the protocol allows, reduce the reaction temperature. Even a small increase can accelerate isomerization.[1]
Presence of Catalytic Impurities Ensure all reagents and buffers are of high purity and free from radical-forming impurities (e.g., peroxides) or strong acids/bases.[1]
Extended Time in Solution Prepare solutions immediately before use and minimize the duration of the experiment. Do not let samples sit in solution for extended periods unless their stability has been validated.[1]

The primary factors leading to isomerization can be visualized as follows:

G A Cis Isomer (Less Stable) B Trans Isomer (More Stable) A->B Isomerization C Energy Input C->A D Heat C->D E Light (UV) C->E F Catalysts F->A G Acids / Bases F->G H Free Radicals F->H

Caption: Primary causes of cis-to-trans isomerization.

Issue 3: Poor or no separation of cis and trans isomers during HPLC analysis.

Achieving chromatographic separation of geometric isomers can be challenging.

Potential CauseTroubleshooting Step & Optimization
Inappropriate Stationary Phase For nonpolar compounds like carotenoids, a C30 column often provides better shape selectivity than a C18 column.[7] For other compounds, consider phenyl-hexyl or PFP columns to introduce different separation mechanisms.[8]
Suboptimal Mobile Phase Systematically vary the organic modifier (e.g., switch between acetonitrile (B52724) and methanol) and its concentration. Adjusting the pH can alter the ionization state and improve separation.[8] Develop a shallow gradient to enhance resolution.[8]
Incorrect Column Temperature Use a column oven to maintain a constant and optimized temperature. Small changes in temperature can affect selectivity.[8]

Choosing the right analytical method is the first step toward successful monitoring.

G A Select Analytical Method B Sample Volatile & Thermally Stable? A->B C GC B->C Yes D HPLC B->D No E Need Definitive Structural Info? D->E F NMR E->F Yes G Consider FTIR for Functional Group ID E->G No

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

Protocol 1: General Sample Preparation to Minimize Isomerization

This protocol provides a general guideline for handling sensitive compounds.

  • Pre-Analysis Preparation:

    • If possible, work in a room with yellow light or minimal UV exposure.

    • Pre-chill all solvents and glassware to the lowest practical temperature.

    • Degas solvents by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Sample Weighing and Dissolution:

    • Use an amber glass vial for your sample.

    • Weigh the required amount of the neat compound.

    • Using a gas-tight syringe, add the calculated volume of high-purity, degassed, aprotic solvent (e.g., anhydrous DMSO).[1]

    • Seal the vial tightly with a PTFE-lined cap.

    • Vortex briefly at room temperature until the compound is fully dissolved. Avoid heating. [1]

  • Storage and Use:

    • If not for immediate use, flush the headspace of the vial with inert gas, reseal, and store at -20°C or below, protected from light.[1]

    • For analysis, bring the sample to the temperature of the instrument's autosampler just before placing it in the tray.

Protocol 2: HPLC-DAD Analysis of Carotenoid Isomers

This protocol provides a general method for separating cis and trans carotenoid isomers.[7]

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Sample Preparation:

    • Extract carotenoids from the sample matrix using an appropriate solvent system (e.g., hexane/acetone/ethanol mixture), minimizing light exposure throughout.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an amber HPLC vial.

  • Chromatographic Conditions:

    • Column: C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.[7]

    • Column Temperature: Maintain a constant temperature, for example, 25°C.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the λmax of the specific carotenoid of interest (typically 450-475 nm).

References

Technical Support Center: Analysis of cis-Phylloquinone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of cis-phylloquinone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the LC-MS/MS analysis of cis-phylloquinone?

The analysis of cis-phylloquinone by LC-MS/MS presents several challenges. Due to its lipophilic nature and low physiological concentrations in matrices like serum or plasma, achieving high sensitivity is crucial. The molecule's lack of readily ionizable functional groups makes its detection by electrospray ionization (ESI) challenging. Furthermore, the presence of the more abundant trans-isomer necessitates robust chromatographic separation. A significant hurdle is the susceptibility to matrix effects, where co-eluting endogenous components from the sample can suppress or enhance the ionization of cis-phylloquinone, leading to inaccurate quantification.

Q2: How can I effectively separate cis-phylloquinone from its trans-isomer?

Chromatographic separation of cis- and trans-phylloquinone isomers is critical for accurate quantification. The use of a C30 column is a recommended strategy for achieving this separation.[1][2] These columns provide enhanced shape selectivity for hydrophobic, long-chain molecules and their geometric isomers. Isocratic elution with a mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 96:4 v/v) with a small amount of formic acid has been shown to be effective.[1]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for cis-phylloquinone analysis in plasma or serum?

Effective sample preparation is paramount to minimize matrix effects. A combination of protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is often employed.[3][4]

  • Protein Precipitation: Initially treating the serum or plasma sample with a solvent like ethanol (B145695) helps to precipitate and remove a large portion of proteins.

  • Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE with a non-polar solvent such as hexane (B92381) is used to extract the lipophilic phylloquinone from the aqueous matrix.[3][5]

  • Solid-Phase Extraction (SPE): Further cleanup using an SPE cartridge (e.g., silica-based) can effectively remove remaining interfering lipids and other endogenous components.[5][6]

Q4: What is the best internal standard to use for the quantification of cis-phylloquinone?

The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects and variations in sample processing. A deuterated (e.g., vitamin K1-d7) or a 13C-labeled (e.g., 13C6-vitamin K1) phylloquinone is ideal.[1] These internal standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate and precise quantification based on the analyte-to-internal standard peak area ratio.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column contamination or degradation.2. Inappropriate injection solvent.3. Extra-column volume.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the injection solvent is compatible with the mobile phase.3. Check and minimize the length and diameter of tubing between the injector, column, and mass spectrometer.[7]
Low Signal Intensity or No Peak Detected 1. Inefficient ionization.2. Significant ion suppression due to matrix effects.3. Insufficient sample cleanup.4. Low concentration of cis-phylloquinone in the sample.1. Optimize mass spectrometer source parameters (e.g., temperature, gas flows). Consider using atmospheric pressure chemical ionization (APCI) which can be more efficient for non-polar compounds.[1][5]2. Improve sample preparation to remove interfering components.3. Implement a more rigorous SPE cleanup step.4. Increase the sample volume or use a more sensitive instrument if available.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Uncompensated matrix effects.3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol.2. Use a stable isotope-labeled internal standard that co-elutes with cis-phylloquinone.3. Perform system suitability tests to ensure the LC-MS/MS system is performing consistently.[8]
Retention Time Shifts 1. Changes in mobile phase composition.2. Column aging or temperature fluctuations.3. Pump malfunction.1. Prepare fresh mobile phase and ensure accurate composition.2. Use a column oven to maintain a stable temperature. Monitor column performance and replace if necessary.3. Check the pump for leaks and ensure it is delivering a consistent flow rate.[8]

Experimental Protocols & Data

Sample Preparation Protocol for cis-Phylloquinone in Human Serum

This protocol is a synthesis of best practices identified in the literature.[3][5][6]

  • Spiking: To a 500 µL aliquot of human serum, add 10 µL of the stable isotope-labeled internal standard solution (e.g., vitamin K1-d7).

  • Protein Precipitation: Add 2 mL of ethanol to the serum sample. Vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane and vortex for 1 minute. Centrifuge at 4°C and 3,220 x g for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in a small volume of n-hexane.

    • Condition a silica (B1680970) SPE cartridge (500 mg/3mL) with diethyl ether:n-hexane (1:1) followed by n-hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with n-hexane to remove non-polar interferences.

    • Elute the phylloquinone fraction with a mixture of diethyl ether and n-hexane (e.g., 3:97).

  • Final Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for phylloquinone analysis.

Table 1: Method Precision and Recovery

AnalyteQC LevelIntra-assay CV (%)Inter-assay CV (%)Recovery (%)
Phylloquinone (K1)Low10.412.8102.6–108.3
Medium3.211.3
High2.37.4

Data synthesized from Dunovska et al., 2019.[9][10][11]

Table 2: Matrix Effect Evaluation

AnalyteMatrix Factor Range (%)
Phylloquinone (K1)-2.8 to +13
Menaquinone-4 (MK-4)-2.8 to +13
Menaquinone-7 (B21479) (MK-7)-2.8 to +13

The matrix factor was calculated by comparing the response of the analyte in post-extraction spiked serum to the response in a neat solution. A value close to 0% indicates minimal matrix effect.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (500 µL) spike Spike with IS (e.g., K1-d7) serum->spike precipitate Protein Precipitation (Ethanol) spike->precipitate lle Liquid-Liquid Extraction (n-Hexane) precipitate->lle dry1 Evaporation lle->dry1 spe Solid-Phase Extraction (Silica Cartridge) dry1->spe dry2 Evaporation spe->dry2 reconstitute Reconstitution in Mobile Phase dry2->reconstitute lcms UPLC-MS/MS System (C30 Column) reconstitute->lcms Injection data_analysis Data Analysis (Quantification) lcms->data_analysis Data Acquisition

Caption: Experimental workflow for cis-phylloquinone analysis.

troubleshooting_low_signal cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Signal Intensity or No Peak Detected check_ms Check MS Parameters (Source, Gas Flows) start->check_ms check_sample_prep Evaluate Sample Prep Effectiveness start->check_sample_prep check_lc Verify LC Performance (Column, Mobile Phase) start->check_lc optimize_ms Optimize Ionization (e.g., switch to APCI) check_ms->optimize_ms If parameters are suboptimal improve_cleanup Enhance Sample Cleanup (e.g., add SPE step) check_sample_prep->improve_cleanup If matrix effects are suspected check_column Check/Replace Column Prepare Fresh Mobile Phase check_lc->check_column If chromatography is poor resolved Issue Resolved optimize_ms->resolved improve_cleanup->resolved check_column->resolved

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Column Equilibration for Reproducible Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reproducible retention times through proper column equilibration techniques.

Troubleshooting Guide

This section addresses specific issues related to retention time variability that users may encounter during their chromatographic experiments.

Q: My retention times are drifting, either increasing or decreasing, over a sequence of injections. What's wrong?

A: Drifting retention times are a common issue often pointing to inadequate equilibration or changes in the chromatographic system over time.[1]

  • Potential Causes & Solutions:

    • Incomplete Column Equilibration: The column may not have reached a steady state with the mobile phase.[1][2] This is especially common in normal-phase and HILIC chromatography, which can require significantly longer equilibration times than reversed-phase.[3][4]

      • Solution: Increase the equilibration time before the first injection and between runs.[2] For gradient methods, ensure a sufficient re-equilibration period with the initial mobile phase composition, typically at least 10 column volumes.[5]

    • Mobile Phase Composition Change: The composition of the mobile phase can change during a sequence due to the evaporation of more volatile components.[4][6] This can lead to a gradual change in solvent strength and, consequently, retention times.[6]

      • Solution: Prepare fresh mobile phase daily and use reservoir caps (B75204) that minimize evaporation.[4][6] Preparing mobile phases gravimetrically instead of volumetrically can also improve consistency.[1][4]

    • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect mobile phase viscosity and analyte retention, with a 1°C increase potentially decreasing retention time by about 2%.[7]

      • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[2][4] It's recommended to set the oven temperature even when operating at ambient conditions to buffer against room temperature changes.[4][8]

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, altering the stationary phase and causing retention time drift.[9]

      • Solution: Implement a robust column washing procedure after each sequence. Using a guard column can also help protect the analytical column from strongly retained matrix components.[2]

Q: I'm observing sudden, random, and unpredictable changes in my retention times. What could be the cause?

A: Random retention time shifts often indicate a hardware or system-related problem rather than a gradual equilibration issue.

  • Potential Causes & Solutions:

    • Pump and Flow Rate Issues: Air bubbles in the pump, faulty check valves, or leaks can lead to an unstable flow rate, which directly impacts retention times.[2][10] If all peaks in the chromatogram shift proportionally, a flow rate issue is the likely culprit.[11]

      • Solution: Degas the mobile phase thoroughly and purge the pump to remove any air bubbles.[2] Check for any leaks in the system, particularly around fittings and seals.[2] If the problem persists, the pump may require maintenance.

    • Injector Problems: Issues with the autosampler or manual injector, such as inconsistent injection volumes or leaks, can cause variability.[9][10]

      • Solution: Ensure the injector is clean and properly maintained.[9] For manual injections, strive for a consistent technique.[10] For autosamplers, verify the calibration and check for worn parts.[10]

    • Mobile Phase Preparation Errors: An error in preparing a new batch of mobile phase, such as an incorrect pH adjustment or solvent ratio, can cause a sudden shift in retention times compared to previous runs.[1][12]

      • Solution: Carefully follow a standard operating procedure (SOP) for mobile phase preparation.[11] Prepare mobile phases gravimetrically for higher accuracy.[1][4] A small change of just 0.1 pH units can alter retention times by as much as 10% for ionizable compounds.[1][4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding best practices for column equilibration.

Q: What is column equilibration, and why is it crucial for reproducible results?

A: Column equilibration is the process of passing the mobile phase through the chromatography column until the stationary phase reaches a steady state, both chemically and physically.[13] This ensures that the interactions between the analyte, stationary phase, and mobile phase are consistent for every injection, which is fundamental for achieving reproducible retention times.[3][14] Insufficient equilibration is a frequent source of poor reproducibility in chromatographic separations.[3]

Q: How long should I equilibrate my column?

A: The required equilibration time depends on the chromatography mode, column dimensions, and the mobile phase composition. It is often measured in "column volumes," which is the volume of mobile phase within the column.

  • Reversed-Phase (RP): Typically requires at least 10 column volumes for equilibration.[4][14] If using buffered mobile phases, this should be extended to at least 20 column volumes.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Requires significantly longer equilibration to establish a stable water layer on the stationary phase surface.[3][14] A new HILIC column may need 60-80 column volumes for initial equilibration, while subsequent runs may require 20 column volumes.[3][14] For gradient HILIC methods, a re-equilibration of at least 10 column volumes is generally sufficient.[3][14]

  • Normal-Phase (NP): Can be the most demanding, sometimes taking hours to equilibrate.[15][16] Retention is highly sensitive to the water content in the mobile phase, and establishing a stable equilibrium can be a lengthy process.[1][15][16]

Q: How does mobile phase preparation impact retention time reproducibility?

A: The composition of the mobile phase is one of the most critical factors affecting retention times.

  • Solvent Ratios: In reversed-phase chromatography, a 1% error in the organic solvent composition can change retention times by 5-15%.[1][8]

  • pH Control: For ionizable analytes, the mobile phase pH must be tightly controlled. A change of just 0.1 pH units can lead to a 10% shift in retention time.[4] To achieve robust separations, it is best to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa.[4][17]

  • Mobile Phase Stability: Volatile components in the mobile phase can evaporate over time, altering its composition and causing retention time drift.[6]

Data Presentation

Table 1: Recommended Equilibration Volumes for Different Chromatography Modes
Chromatography ModeNew Column Initial Equilibration (Column Volumes)Subsequent/Daily Equilibration (Column Volumes)Gradient Re-equilibration (Column Volumes)Key Considerations
Reversed-Phase (RP) 20 - 3010 - 20[4]5 - 10[5]Use more volumes for buffered mobile phases.[4]
HILIC 60 - 80[3][14]~20[14]~10[3][14]Longer times needed to establish a stable water layer.[3][14]
Normal-Phase (NP) Potentially >100 (can take hours)[4][15]Highly variable; monitor baselineHighly variable; monitor baselineExtremely sensitive to water content in the mobile phase.[15][16]
Table 2: Impact of System Variables on Retention Time
VariableMagnitude of ChangeImpact on Retention TimeReference
Temperature +1 °C~2% Decrease[7]
Organic Solvent % (RP) +1%5-15% Decrease[1][8]
Mobile Phase pH +/- 0.1 unitUp to 10% Change (for ionizable compounds)[1][4]

Experimental Protocols

Protocol 1: Initial Equilibration of a New HPLC Column (Reversed-Phase)
  • Initial Flush: Before connecting the column to the detector, flush it with 10-20 column volumes of a strong, water-miscible solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove the storage solvent.[13]

  • Introduce Mobile Phase: Gradually introduce the analytical mobile phase. If switching from a high organic solvent to a highly aqueous mobile phase, use an intermediate mixture (e.g., 50:50 organic:aqueous) to prevent buffer precipitation.

  • Equilibrate: Connect the column to the detector and pump the initial mobile phase through the column at the analytical flow rate.

  • Monitor Baseline: Continue to pump the mobile phase for at least 20-30 column volumes, or until the detector baseline is stable and free of drift.[13][18]

  • Benchmark Injection: Once equilibrated, perform several injections of a standard to confirm that retention times are stable and reproducible.[18]

Protocol 2: Gravimetric Preparation of Mobile Phase (e.g., 70:30 v/v Acetonitrile:Water)
  • Determine Mass: Calculate the required mass of each component using their densities (e.g., for 1000 mL total: 700 mL of Acetonitrile and 300 mL of Water).

    • Mass of Acetonitrile = 700 mL * 0.786 g/mL = 550.2 g

    • Mass of Water = 300 mL * 1.000 g/mL = 300.0 g

  • Weigh Components: Place a clean, dry mobile phase reservoir on a calibrated balance and tare it.

  • Add the first component (e.g., water) until the target mass is reached.

  • Add the second component (e.g., acetonitrile) until the final total mass (850.2 g) is reached.

  • Mix and Degas: Thoroughly mix the solution and degas using sonication or vacuum filtration. This method is more accurate and reproducible than using graduated cylinders.[1][4]

Mandatory Visualizations

G General Column Equilibration Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_mp Prepare & Degas Mobile Phase install_col Install Column prep_mp->install_col flush Flush with Strong Solvent (New Column) install_col->flush If new equil_mp Equilibrate with Mobile Phase install_col->equil_mp flush->equil_mp monitor Monitor Baseline for Stability equil_mp->monitor monitor->equil_mp Baseline Unstable inject_std Inject Standard to Confirm Reproducibility monitor->inject_std start_seq Begin Analysis Sequence inject_std->start_seq

Caption: A workflow for preparing and equilibrating an HPLC column before analysis.

G Troubleshooting Retention Time Variability cluster_checks Troubleshooting Retention Time Variability cluster_solutions Troubleshooting Retention Time Variability start Retention Time (RT) Shift Observed check_pattern Is the shift a gradual drift or random/sudden? start->check_pattern sol_drift Cause: Equilibration, Temp, or Mobile Phase Evaporation. Action: Increase equilibration time, use column oven, check reservoir caps. check_pattern->sol_drift Gradual Drift sol_random Cause: Hardware Issue. Action: Purge pump, check for leaks, service injector. check_pattern->sol_random Random/Sudden check_all_peaks Are all peaks shifting proportionally? sol_proportional Cause: Flow Rate Issue. Action: Check pump performance, search for leaks, degas mobile phase. check_all_peaks->sol_proportional Yes sol_nonprop Cause: Chemical/Selectivity Issue. Action: Remake mobile phase (check pH), check column health. check_all_peaks->sol_nonprop No check_pressure Is system pressure stable? sol_drift->check_all_peaks sol_random->check_all_peaks

Caption: A logical workflow for diagnosing the cause of retention time shifts.

G Factors Influencing Retention Time Stability cluster_system System Parameters cluster_method Method Parameters RT Reproducible Retention Time Temp Temperature Temp->RT Flow Flow Rate Flow->RT Pressure System Pressure Pressure->RT MP Mobile Phase (Composition, pH, Freshness) MP->RT Equil Column Equilibration (Time, Volume) Equil->RT Column Column Health (Age, Contamination) Column->RT

Caption: Key factors that must be controlled to achieve stable retention times.

References

Technical Support Center: Stability of cis-Vitamin K1 in Oral Liquid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cis-Vitamin K1 (phylloquinone) in oral liquid preparations. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during formulation and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Vitamin K1 in oral liquid formulations?

A1: The main stability issue for Vitamin K1 is its sensitivity to light, which can lead to photodegradation.[1][2] This degradation process includes isomerization from the less stable cis-isomer to the more stable trans-isomer, as well as oxidation to form products like Vitamin K1 2,3-epoxide.[3][4] Additionally, the choice of vehicle or excipients in the liquid formulation can significantly impact stability.[5][6]

Q2: Why is the distinction between cis- and trans-Vitamin K1 isomers important?

A2: The trans-isomer of Vitamin K1 is the biologically active form.[7][8] The cis-isomer is considered biologically inactive.[8][9] Therefore, any isomerization from the trans to the cis form, or the presence of the cis-isomer in the starting material, reduces the therapeutic potency of the preparation. Assays must be able to separate and quantify both isomers to accurately assess the stability and efficacy of the product.[7]

Q3: What are the optimal storage conditions to maintain the stability of Vitamin K1 oral liquids?

A3: To minimize degradation, Vitamin K1 oral liquid preparations should be protected from light by storing them in amber or light-resistant containers, such as amber glass bottles or amber plastic syringes.[5][10] Refrigeration is also recommended to slow down potential degradation reactions.[5][10] Formulations are stable to air and moisture but decompose in sunlight.[2]

Q4: How does the formulation vehicle affect the stability of Vitamin K1?

A4: The vehicle plays a critical role in the stability of oral Vitamin K1 solutions. Studies have shown that stability varies significantly between different vehicles like sterile water for injection (SWFI), Ora-Sweet, simple syrup, and cherry syrup.[5][6] For instance, Vitamin K1 in SWFI is stable for extended periods when refrigerated in amber containers, while its stability in other sweetening agents can be much shorter.[5][10] In some vehicles, like simple syrup and Ora-Sweet, poor dissolution can lead to high variability and low potency from the outset.[6]

Q5: Can I use plastic syringes for storing unit-doses of Vitamin K1 oral liquid?

A5: Yes, but with caution. While amber plastic syringes offer light protection, studies have indicated that Vitamin K1 may adsorb to the polypropylene (B1209903) material of the syringe.[5][6] This can lead to a shorter beyond-use date compared to storage in amber glass bottles.[10] It is crucial to validate the stability of your specific formulation in the chosen syringe type.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of this compound potency 1. Photodegradation: Exposure to ambient or UV light.1a. Ensure all handling, preparation, and storage steps are performed under light-protected conditions.1b. Use amber glass bottles or amber oral syringes for storage.[5][10]1c. Consider adding a photoprotective agent like p-aminobenzoic acid (PABA), which has been shown to improve photostability.[1]
2. Isomerization: Conversion of cis- to the more stable trans-isomer, accelerated by light.2a. Minimize light exposure at all stages.2b. Use an HPLC method capable of resolving cis- and trans-isomers to monitor the conversion.[4][7]
3. Oxidation: Degradation due to exposure to oxygen, potentially forming Vitamin K1 2,3-epoxide.[3]3a. Consider purging the headspace of the storage container with an inert gas (e.g., nitrogen).3b. Include antioxidants in the formulation, after conducting compatibility studies.
High variability in assay results 1. Poor Solubility/Dissolution: The formulation vehicle may not be optimal for the fat-soluble Vitamin K1.1a. Evaluate alternative vehicles. Sterile water for injection (SWFI) has shown better performance than some sweetened syrups.[5][6]1b. Ensure complete dissolution during preparation; sonication may be helpful.[11]1c. Review sample preparation methods to ensure the analyte is fully extracted before analysis.
2. Adsorption to Container: Vitamin K1 may adsorb to the surface of plastic containers.[6]2a. Compare stability in amber glass versus plastic containers.[10]2b. If plastic is necessary, perform specific stability studies to quantify any loss due to adsorption.
Appearance of unknown peaks in chromatogram 1. Degradation Products: Formation of new compounds like Vitamin K1 2,3-epoxide or others.[3]1a. Use a stability-indicating analytical method (e.g., gradient HPLC) to separate degradants from the parent compound and its isomer.1b. If possible, use mass spectrometry (LC-MS) to identify the unknown peaks.[3]
2. Excipient Interference: An ingredient in the formulation may be co-eluting with the analyte or degrading.2a. Analyze a placebo (formulation without Vitamin K1) to identify peaks originating from the vehicle.2b. Adjust HPLC mobile phase or column to improve separation.

Data Presentation

Table 1: Stability of Compounded Vitamin K1 (1 mg/mL) in Various Oral Vehicles Data summarized from studies storing preparations in refrigerated amber plastic oral syringes.

Vehicle Beyond-Use Date (Time to reach <90% potency) Reference
Sterile Water for Injection (SWFI)21 days[5][6]
SyrPalta™7 days[5][6]
Cherry Syrup24 hours[5][6]
Ora-Sweet®Unstable (inconsistent potency)[5][6]
Simple SyrupUnstable (inconsistent potency)[5][6]

Table 2: Comparison of Vitamin K1 Stability in Different Storage Containers Formulation: 1 mg/mL Vitamin K1 in Sterile Water for Injection (SWFI), Refrigerated

Storage Container Beyond-Use Date (Time to reach <90% potency) Reference
Amber Glass Bottle105 days[10]
Amber Plastic Syringe14-21 days[6][10]

Experimental Protocols

Protocol 1: HPLC Method for Separation of cis/trans-Vitamin K1 Isomers

This protocol is based on established normal-phase HPLC methods for analyzing Vitamin K1 isomers.[4]

  • Objective: To separate and quantify this compound, trans-Vitamin K1, and the trans-epoxy degradant.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chromatographic Conditions:

    • Column: Silica-based, e.g., Hypersil Silica, 5 µm.[4]

    • Mobile Phase: A non-polar solvent with a polar modifier. Example: n-Heptane with small amounts of diisopropyl ether and octanol.[4] The exact ratio must be optimized for the specific column and system to achieve adequate resolution.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection Wavelength: 248 nm or 254 nm.[12]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately dilute the oral liquid preparation with the mobile phase to a final concentration within the calibration curve range (e.g., ~70 µg/mL total Vitamin K1).[4]

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of Vitamin K1 (containing both cis and trans isomers) and a separate stock of the trans-epoxy Vitamin K1 reference standard in the mobile phase.[4]

    • Create a mixed standard solution containing all three components for system suitability testing.

    • Prepare a series of dilutions of the Vitamin K1 standard to generate a calibration curve.

  • System Suitability:

    • Inject the mixed standard. The resolution between the cis- and trans-Vitamin K1 peaks should be >1.5.

    • The expected elution order is typically this compound, followed by trans-Vitamin K1, and then the trans-epoxy form.[13]

  • Quantification:

    • Calculate the concentration of each isomer in the sample by comparing its peak area to the calibration curve generated from the trans-Vitamin K1 standard (assuming similar response factors) or by using individual standards if available.

Visualizations

cis_vk1 This compound (Inactive) trans_vk1 trans-Vitamin K1 (Active) trans_vk1->cis_vk1 Isomerization epoxide Vitamin K1 2,3-Epoxide trans_vk1->epoxide Oxidation other_deg Other Photodegradation Products trans_vk1->other_deg Photolysis cause Light (UV/Visible) Oxygen

Caption: Primary degradation pathways for Vitamin K1 in oral liquid preparations.

prep Prepare Oral Liquid Formulation aliquot Aliquot into Amber Containers (Vials/Syringes) prep->aliquot storage Place in Stability Chambers (e.g., Refrigerated, 4°C) aliquot->storage pull Pull Samples at Timepoints (T=0, 7d, 14d...) storage->pull sample_prep Sample Preparation (Dilution, Filtration) pull->sample_prep hplc HPLC Analysis (cis/trans Separation) sample_prep->hplc data Data Analysis (Potency vs. Initial) hplc->data stability This compound Stability light Light Exposure light->stability  causes photodegradation & isomerization temp Temperature temp->stability  affects reaction rates oxygen Oxygen oxygen->stability  causes oxidation vehicle Formulation Vehicle vehicle->stability  impacts solubility & interactions container Storage Container container->stability  potential for adsorption

References

Troubleshooting poor resolution between cis and trans Vitamin K1 peaks

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution between cis- and trans-Vitamin K1 isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or co-elution of my cis- and trans-Vitamin K1 peaks?

Poor resolution between the geometric isomers of Vitamin K1 is a common issue stemming from suboptimal chromatographic conditions. The separation of these isomers is challenging due to their similar physicochemical properties. The key to improving resolution lies in optimizing the three main factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k)[1][2]. The most common causes of poor resolution include:

  • Inappropriate Stationary Phase: The choice of HPLC column is the most critical factor. Standard C18 columns often fail to provide sufficient selectivity for these isomers[3].

  • Suboptimal Mobile Phase Composition: The type of solvent, solvent ratios, and modifiers directly impact the selectivity between the cis and trans forms[4].

  • Incorrect Temperature or Flow Rate: These parameters influence column efficiency and can also affect selectivity[1][4].

  • System Issues: A well-maintained system is crucial. Problems like excessive extra-column volume or poor column equilibration can lead to peak broadening and reduced resolution[5].

The following sections will guide you through optimizing these parameters.

Q2: Which HPLC column is best for separating Vitamin K1 isomers?

The column's stationary phase chemistry is paramount for achieving selectivity (α) between geometric isomers. While standard C18 columns are often insufficient, several other column types have proven highly effective.

  • C30 (Triacontyl) Columns: These are highly recommended for reversed-phase separation of Vitamin K1 isomers. The long alkyl chains and unique phase properties provide excellent shape selectivity, which is necessary to differentiate between the spatial arrangements of the cis and trans forms[6][7][8][9]. Baseline resolution is often achieved with these columns[8].

  • Silica Columns (Normal-Phase): Normal-phase chromatography is a well-established and robust method for this separation, as specified in the European Pharmacopoeia[5][10]. This approach uses a polar stationary phase (silica) and a non-polar mobile phase, offering a different selectivity mechanism compared to reversed-phase methods[5].

  • Specialty C18 Columns / Alternative Techniques: While conventional C18 columns struggle, some modern methods using UltraPerformance Convergence Chromatography™ (UPC²) with specialized C18 columns have shown rapid and successful separation in under three minutes[11][12][13]. This technique leverages the properties of supercritical CO2 as the primary mobile phase[11][12].

The table below summarizes the common column choices.

Table 1: Comparison of HPLC Column Chemistries for Vitamin K1 Isomer Separation

Column TypeChromatography ModeAdvantagesDisadvantagesTypical Mobile Phase System
C30 Reversed-PhaseExcellent shape selectivity for isomers[6][9]. High success rate reported[8].Can have longer run times compared to newer technologies.Isocratic Methanol (B129727) or Methanol/Water mixtures[8].
Silica Normal-PhaseRobust, pharmacopoeia-recognized method[5][10]. Different selectivity from RP.Requires non-polar, flammable solvents. Longer equilibration times are critical[5].Heptane (B126788) with polar modifiers (e.g., diisopropyl ether, octanol)[5][10].
HSS C18 SB UPC² (SFC)Very fast separation (< 3 minutes)[11][13]. Reduced organic solvent use[12].Requires specialized UPC²/SFC equipment[14].Compressed CO₂ with a small percentage of a modifier (e.g., Methanol/Acetonitrile)[13].
Q3: How can I optimize my mobile phase, temperature, and flow rate?

Once you have selected an appropriate column, fine-tuning the mobile phase and other parameters is the next step to achieving baseline resolution (Rs ≥ 1.5).

Mobile Phase Optimization: The mobile phase composition is the most powerful tool for manipulating selectivity (α)[2][4].

  • For C30 Columns (Reversed-Phase): An isocratic mobile phase of 95% Methanol in Water is a good starting point[8]. Small adjustments to the methanol concentration can fine-tune the separation.

  • For Silica Columns (Normal-Phase): A mobile phase of heptane with small amounts of polar modifiers like diisopropyl ether and octanol (B41247) is common[5][10]. The exact ratio of these modifiers is critical and may require careful optimization. Ensure the mobile phase is well-mixed and the system is thoroughly equilibrated, as normal-phase separations can take longer to stabilize[5].

Temperature and Flow Rate:

  • Temperature: Increasing column temperature generally decreases mobile phase viscosity, which can improve efficiency (N) by reducing band broadening and leading to sharper peaks[1][4]. A typical starting point is 25-30°C. Experimenting with temperatures up to 50°C may be beneficial, but be aware that it can also alter selectivity, sometimes for the better[1][4][13].

  • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer analysis times. A typical flow rate for a standard 4.6 mm ID HPLC column is 1.0 - 1.5 mL/min[8].

The table below provides recommended starting conditions based on published methods.

Table 2: Recommended Starting Chromatographic Conditions

ParameterReversed-Phase Method (C30)Normal-Phase Method (Silica)
Column C30, 2.7-5 µm, 4.6 x 150 mm[8]Silica, 5 µm, 4.6 x 250 mm[5]
Mobile Phase 95% Methanol / 5% Water[8]Heptane / Diisopropyl ether / Octanol (consult EP monograph for ratios)[5][10]
Flow Rate 1.5 mL/min[8]1.0 mL/min
Temperature 25°C[8]Ambient or controlled at 25°C
Detection UV, 280 nm[8] or 243 nm[13]UV, 254 nm
Injection Vol. 1.0 - 10 µL20 µL

Troubleshooting Workflow

If you are experiencing poor resolution, follow this systematic approach to identify and solve the problem. The workflow starts with the most common and easiest-to-fix issues before moving to method optimization.

TroubleshootingWorkflow Start Poor Resolution Observed (Rs < 1.5) CheckSystem Step 1: Verify System & Consumables Start->CheckSystem MobilePhaseFresh Is Mobile Phase Freshly Prepared & Correct? CheckSystem->MobilePhaseFresh ColumnOK Is Column Correct? (e.g., C30 or Silica) Is it in good condition? MobilePhaseFresh->ColumnOK Yes PrepareNewMP Action: Prepare Fresh Mobile Phase MobilePhaseFresh->PrepareNewMP No Equilibration Is System Adequately Equilibrated? ColumnOK->Equilibration Yes InstallCorrectCol Action: Install Recommended Column / Use New Column ColumnOK->InstallCorrectCol No EquilibrateLonger Action: Equilibrate for 30-60 min or until baseline is stable Equilibration->EquilibrateLonger No OptimizeMethod Step 2: Optimize Method Parameters Equilibration->OptimizeMethod Yes PrepareNewMP->MobilePhaseFresh InstallCorrectCol->ColumnOK EquilibrateLonger->Equilibration AdjustMP Optimize Mobile Phase (Adjust solvent ratio / modifier %) OptimizeMethod->AdjustMP AdjustTemp Optimize Temperature (Test range: 25-50°C) AdjustMP->AdjustTemp AdjustFlow Optimize Flow Rate (e.g., reduce from 1.5 to 1.0 mL/min) AdjustTemp->AdjustFlow End Resolution Achieved (Rs ≥ 1.5) AdjustFlow->End

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

Key Chromatographic Relationships

Understanding how experimental changes affect the fundamental parameters of a separation is key to effective troubleshooting. The resolution (Rs) is primarily a function of column efficiency (N), selectivity (α), and retention factor (k).

ParameterRelationships cluster_params Experimental Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Efficiency->Resolution Selectivity Selectivity (α) (Peak Spacing) Selectivity->Resolution Retention Retention (k) (Retention Time) Retention->Resolution P_Col Column Choice (C30 vs Silica) P_Col->Selectivity P_MP Mobile Phase Composition P_MP->Selectivity P_MP->Retention P_Temp Temperature P_Temp->Efficiency P_Temp->Selectivity P_Flow Flow Rate P_Flow->Efficiency P_Length Column Length & Particle Size P_Length->Efficiency

Caption: How experimental parameters influence the core factors of chromatographic resolution.

Example Experimental Protocol: Reversed-Phase HPLC

This protocol details a robust method for separating cis- and trans-Vitamin K1 using a C30 column, adapted from validated approaches[8].

1. Instrumentation and Consumables

  • HPLC system with UV detector

  • C30 Column (e.g., HALO C30, 2.7 µm, 4.6 x 150 mm)[8]

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Vitamin K1 standard (containing both isomers)

  • Sample dissolved in Methanol

2. Chromatographic Conditions

  • Mobile Phase: 95% Methanol / 5% Water

  • Mode: Isocratic

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 1.0 µL

  • Run Time: Approximately 10-15 minutes (adjust as needed to ensure elution of both peaks)

3. Procedure

  • System Preparation: Prepare the mobile phase and degas thoroughly.

  • Equilibration: Install the C30 column and equilibrate the system by pumping the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Standard Injection: Inject the Vitamin K1 standard to verify system suitability. The resolution between the cis- and trans-phylloquinone peaks should be ≥ 1.5. The cis isomer typically elutes just before the trans isomer in reversed-phase systems[8].

  • Sample Analysis: Once system suitability is confirmed, inject the samples for analysis.

  • Shutdown: After analysis, flush the column with a strong solvent (e.g., 100% Methanol or Isopropanol) before storage according to the manufacturer's instructions.

References

Validation & Comparative

In Vivo Efficacy of cis- and trans-Vitamin K1 in Vitamin K-Deficient Rats: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation for researchers, scientists, and drug development professionals on the differential biological activities of Vitamin K1 isomers. This guide provides an objective comparison of cis- and trans-Vitamin K1 performance in vitamin K-deficient rat models, substantiated by experimental data and detailed methodologies.

The geometric configuration of Vitamin K1 (phylloquinone) profoundly influences its biological efficacy. It is well-established that only the trans-isomer of Vitamin K1 possesses significant biological activity.[1][2][3] In contrast, the cis-isomer is considered to have virtually no biological activity.[2][3] Studies in vitamin K-deficient rats have demonstrated that the cis-form has as little as 1% of the activity of the trans-form.[4][5] This disparity is crucial for therapeutic applications, where the isomeric purity of Vitamin K1 preparations is paramount.

Comparative Efficacy Data

The following table summarizes the expected outcomes based on published research comparing the effects of cis- and trans-Vitamin K1 on key physiological markers in rats rendered deficient in vitamin K.

ParameterVitamin K-Deficient Controltrans-Vitamin K1 Administrationcis-Vitamin K1 Administration
Prothrombin Time (PT) Significantly ProlongedNormalizationRemains Significantly Prolonged
Body Weight Loss or StagnationNormal Growth ResumedContinued Loss or Stagnation
Urinary Gla Excretion Markedly IncreasedReturn to Baseline LevelsRemains Markedly Increased

Experimental Protocols

The following is a detailed methodology for a typical in vivo comparison of cis- and trans-Vitamin K1 in a vitamin K-deficient rat model.

1. Induction of Vitamin K Deficiency:

  • Animal Model: Male rats (e.g., Sprague-Dawley or Wistar strain) are commonly used.

  • Housing: The rats are housed in cages with wire-mesh bottoms to prevent coprophagy (the ingestion of feces), which is a source of menaquinones (Vitamin K2) produced by gut bacteria.[6]

  • Diet: The animals are fed a specially formulated vitamin K-deficient diet for a period of one to two weeks.[6]

  • Verification of Deficiency: Vitamin K deficiency is confirmed by measuring a significant prolongation of prothrombin time or a decrease in plasma prothrombin concentrations to 5-10% of normal levels.[6]

2. Isomer Administration:

  • Once a deficient state is established, the rats are divided into experimental groups.

  • The respective isomers, cis- and trans-Vitamin K1, are typically dissolved in a suitable vehicle (e.g., corn oil) and administered via subcutaneous injection or oral gavage at a predetermined dosage.

  • A control group receives the vehicle only.

3. Outcome Assessment:

  • Prothrombin Time: Blood samples are collected at specified time points post-administration to measure prothrombin time, a key indicator of the functionality of the vitamin K-dependent coagulation cascade.

  • Body Weight: Body weight is monitored regularly as a general marker of health and response to treatment.

  • Urinary Gamma-Carboxyglutamic Acid (Gla) Excretion: Urine is collected to measure the levels of Gla. In vitamin K deficiency, the carboxylation of glutamic acid residues in vitamin K-dependent proteins is impaired, leading to increased urinary excretion of under-carboxylated proteins.

Visualizing the Experimental Workflow and Vitamin K Cycle

To further clarify the experimental design and the underlying biochemical pathway, the following diagrams are provided.

experimental_workflow cluster_induction Phase 1: Deficiency Induction cluster_grouping Phase 2: Group Allocation cluster_analysis Phase 3: Data Collection & Analysis Rat Rats on Vitamin K-Deficient Diet Cages Coprophagy-Preventing Cages Rat->Cages Control Control Group (Vehicle) Rat->Control Trans trans-Vitamin K1 Group Rat->Trans Cis This compound Group Rat->Cis PT Prothrombin Time Measurement Control->PT BW Body Weight Monitoring Control->BW Gla Urinary Gla Analysis Control->Gla Trans->PT Trans->BW Trans->Gla Cis->PT Cis->BW Cis->Gla

Caption: Experimental workflow for comparing cis- and trans-Vitamin K1 efficacy.

vitamin_k_cycle cluster_cycle Vitamin K Cycle cluster_carboxylation Protein Carboxylation VK_quinone Vitamin K Quinone (trans-isomer active) VKH2 Vitamin K Hydroquinone VK_quinone->VKH2 VKOR VK_epoxide Vitamin K 2,3-epoxide VKH2->VK_epoxide γ-glutamyl carboxylase Inactive_Factors Inactive Coagulation Factor Precursors (Glu) VK_epoxide->VK_quinone VKOR Active_Factors Active Coagulation Factors (Gla) Inactive_Factors->Active_Factors Carboxylation Clotting Normal Hemostasis Active_Factors->Clotting Enables Blood Clotting

Caption: The Vitamin K cycle and its role in coagulation factor activation.

References

A Comparative Guide: Cross-Validation of HPLC and UPC2 Methods for Vitamin K1 Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 isomers—specifically the bioactive trans-isomer and the inactive cis-isomer—is critical for assessing the true nutritional value and therapeutic efficacy of products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC2) for this application, supported by experimental data from various established methods.

This document outlines the performance of a normal-phase HPLC (NP-HPLC) method, a reversed-phase HPLC (RP-HPLC) method using a C30 column, and a UPC2 method. The goal is to offer a comprehensive cross-validation perspective to aid in method selection and development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative performance of the different chromatographic techniques for the analysis of Vitamin K1 isomers.

Table 1: Chromatographic Performance Comparison

ParameterNP-HPLC MethodRP-HPLC (C30) MethodUPC2 Method
Run Time ~25 minutes~20 minutes< 3 minutes[1]
Resolution (cis/trans) 5.1Baseline separation achieved1.7[1]
Column Type SilicaC30ACQUITY UPC2 HSS C18 SB
Primary Mobile Phase Heptane (Normal Phase)Methanol (B129727)/AcetonitrileSupercritical CO2
Organic Solvent Cons. HighModerateVery Low (< 1 mL/injection)[1]

Table 2: Method Validation Parameters

ParameterNP-HPLC MethodRP-HPLC (C30) MethodUPC2 Method
Linearity (R²) Not specifiedNot specified> 0.998[1]
Limit of Quantitation (LOQ) Not specifiedNot specifiedcis-isomer: 0.06 µg/mL, trans-isomer: 0.06 µg/mL[2]
Precision (%RSD, Peak Area) cis-isomer: 0.12%, trans-isomer: 0.09%Repeatability < 2%cis-isomer: 0.6%, trans-isomer: 0.2%[2]
Precision (%RSD, Retention Time) cis-isomer: 0.08%, trans-isomer: 0.11%Not specifiedcis-isomer: 0.08%, trans-isomer: 0.05%[2]
Recovery Not specifiedcis-isomer: 92 ± 11%, trans-isomer: 106 ± 5%Not specified

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below to facilitate reproducibility and cross-validation.

Normal-Phase HPLC (NP-HPLC) Method

This method is based on the European Pharmacopoeia monograph for the analysis of Vitamin K1 isomers.[3]

  • System: Thermo Scientific Vanquish Core HPLC system[3]

  • Column: Thermo Scientific Hypersil Silica, 5 µm, 250 × 4.6 mm[3]

  • Mobile Phase: Heptane/diisopropylether/octanol (1000:3.3:0.7 v/v/v)[3]

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 22 °C[3]

  • Injection Volume: 50 µL[3]

  • Detector: UV at 254 nm[3]

  • Sample Concentration: 8 µg/mL in mobile phase[3]

Reversed-Phase HPLC (RP-HPLC) Method with C30 Column

This method is suitable for the analysis of Vitamin K1 isomers in various food matrices.[4][5]

  • System: Agilent 1100 series HPLC or equivalent

  • Column: C30 bonded-phase column

  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detection (Excitation: 243 nm, Emission: 430 nm) after post-column zinc reduction.[6]

  • Sample Preparation: Involves lipid removal by lipase (B570770) digestion followed by single extraction into a hydrocarbon solvent.[4][5]

Ultra-Performance Convergence Chromatography (UPC2) Method

This method offers a rapid and environmentally friendly alternative for the separation of Vitamin K1 isomers.[1]

  • System: Waters ACQUITY UPC2 System[1]

  • Column: ACQUITY UPC2 HSS C18 SB, 1.8 µm, 3.0 x 100 mm[1]

  • Mobile Phase A: CO2

  • Mobile Phase B: Methanol

  • Gradient: An initial two-minute isocratic hold at 0.5% B is critical for the baseline separation of the cis- and trans-isomers.[1]

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Detection: PDA Detector[1]

  • Sample Preparation: Vitamin K1 standards and supplement extracts are typically dissolved in iso-octane.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating these analytical methods.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Cross-Validation Assessment prep Prepare Vitamin K1 Standard (cis/trans mixture) hplc HPLC Analysis (NP-HPLC or RP-HPLC C30) prep->hplc upc2 UPC2 Analysis prep->upc2 sample Prepare Sample Matrix (e.g., supplement extract) sample->hplc sample->upc2 data Data Acquisition (Peak Area, Retention Time, Resolution) hplc->data upc2->data compare Compare Performance Metrics (Linearity, LOQ, Precision, Accuracy) data->compare report Generate Comparison Report compare->report

Caption: Workflow for Cross-Validation of HPLC and UPC2 Methods.

G cluster_hplc HPLC Method cluster_upc2 UPC2 Method hplc_pros Pros: - Established methodology - High resolution (NP) - Robust hplc_cons Cons: - Longer run times - High solvent consumption - Complex mobile phases upc2_pros Pros: - Very fast analysis (<3 min) - Low solvent consumption (Green) - Simple mobile phase upc2_cons Cons: - Requires specialized UPC2 system - Lower resolution than some HPLC methods

Caption: Pros and Cons of HPLC vs. UPC2 for Vitamin K1 Analysis.

References

A Comparative Analysis of Cis- and Trans-Vitamin K1 Isomer Distribution in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tissue distribution of the geometric isomers of Vitamin K1, cis-phylloquinone and trans-phylloquinone. Understanding the differential uptake and retention of these isomers is crucial for research into the biological activity, metabolism, and therapeutic applications of Vitamin K1. This document summarizes key experimental findings, presents quantitative data in a clear format, and details the methodologies employed in these studies.

Executive Summary

Vitamin K1, a vital fat-soluble vitamin, exists in two primary geometric forms: trans-phylloquinone, the biologically active isomer, and cis-phylloquinone, which exhibits significantly lower to negligible biological activity.[1][2] Despite the disparity in their physiological function, studies indicate that their tissue distribution is largely similar, with one critical exception: the liver. Experimental evidence from rodent models demonstrates a preferential accumulation and prolonged retention of the cis-isomer within the liver compared to its trans counterpart.[1][2] This differential hepatic distribution is linked to distinct subcellular localizations, with the cis-isomer associating with the mitochondrial fraction and the trans-isomer with the endoplasmic reticulum, the site of the vitamin K cycle.[1]

Quantitative Tissue Distribution: A Comparative Snapshot

The following table summarizes the quantitative data on the concentration of cis- and trans-Vitamin K1 isomers in the liver of Fischer 344 rats maintained on a standard diet containing Vitamin K1.

IsomerTissueConcentration (ng/g of tissue)
cis-Vitamin K1Liver~20
trans-Vitamin K1Liver~60

Data sourced from Cook et al. (2002).[1]

Experimental Protocols

The data presented above was obtained through rigorous experimental procedures designed to separate and quantify the cis and trans isomers of Vitamin K1 in tissue samples. The following is a detailed description of the methodology employed.

Animal Model and Tissue Collection
  • Species: Male Fischer 344 rats.[1]

  • Diet: The animals were fed a diet containing Vitamin K1 ad libitum.[1]

  • Tissue Harvesting: Liver tissue was collected for analysis.

Sample Preparation and Extraction
  • Homogenization: Liver tissue was homogenized.[1]

  • Extraction: The homogenized tissue was subjected to solvent extraction using methylene (B1212753) chloride to isolate the lipid-soluble Vitamin K1 isomers.[1]

  • Evaporation and Reconstitution: The solvent extract was evaporated to dryness and the residue was redissolved in a mixture of tetrahydrofuran (B95107) and methanol (B129727) (1:1 v/v) or methanol alone prior to analysis.[1]

Chromatographic Analysis
  • Technique: High-Performance Liquid Chromatography (HPLC).[1]

  • Stationary Phase: A C30 column was used for the separation of the isomers.[1]

  • Mobile Phase: An isocratic mobile phase was employed.[1]

  • Detection: Post-column zinc reduction was performed, followed by fluorescence detection with an excitation wavelength of 243 nm and an emission wavelength of 430 nm.[1]

Visualizing the Experimental and Biological Processes

To further elucidate the experimental workflow and the differential biological fate of the Vitamin K1 isomers, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage tissue Rat Liver Tissue homogenization Homogenization tissue->homogenization extraction Solvent Extraction (Methylene Chloride) homogenization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution (THF/Methanol) evaporation->reconstitution hplc HPLC Separation (C30 Column) reconstitution->hplc reduction Post-Column Zinc Reduction hplc->reduction detection Fluorescence Detection (Ex: 243nm, Em: 430nm) reduction->detection quantification Quantification of cis- & trans-Isomers detection->quantification

Experimental workflow for Vitamin K1 isomer analysis.

subcellular_distribution cluster_liver_cell Hepatocyte (Liver Cell) cluster_vitamin_k_cycle Vitamin K Cycle er Endoplasmic Reticulum cycle_text Biologically Active mito Mitochondrion trans_k1 trans-Vitamin K1 trans_k1->er cis_k1 This compound cis_k1->mito

References

A Comparative Analysis of cis-Vitamin K1 and Menaquinone-7 in Vascular Health

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of cis-Vitamin K1 and menaquinone-7 (B21479) (MK-7) focusing on their roles in vascular health. It synthesizes experimental data on their biological activity, pharmacokinetics, and efficacy in modulating key markers of vascular calcification and arterial stiffness.

Introduction: The Vitamin K Family and Vascular Health

Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of several proteins, known as Vitamin K-dependent proteins (VKDPs), which are crucial for blood coagulation and calcium metabolism.[1] There are two primary natural forms: phylloquinone (Vitamin K1) and menaquinones (Vitamin K2).[1]

  • Vitamin K1 (Phylloquinone): Primarily found in green leafy vegetables, K1 is the major form of vitamin K in the diet.[1][2] It exists in two stereoisomers: the trans-isomer, which is biologically active, and the cis-isomer, which is considered to have little to no biological activity.[3] Studies in rats have shown that cis-phylloquinone has practically no biological activity, though its tissue distribution is similar to the active trans form.[3]

  • Vitamin K2 (Menaquinones): This group comprises several subtypes (MK-n), with the "n" denoting the number of isoprenyl units in the side chain. Menaquinone-7 (MK-7), found in high concentrations in fermented foods like natto, is a long-chain menaquinone recognized for its high bioavailability and long half-life.[4]

The primary mechanism by which vitamin K influences vascular health is through the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[5][6][7] This activation requires a process called gamma-carboxylation, for which vitamin K is an essential cofactor.[5][6][7] Inadequate vitamin K status leads to high levels of inactive, uncarboxylated MGP (ucMGP), which is associated with increased arterial calcification and cardiovascular risk.[5][8]

Comparative Pharmacokinetics: Bioavailability and Half-Life

A significant difference between Vitamin K1 and MK-7 lies in their pharmacokinetic profiles. MK-7 demonstrates superior absorption and a much longer half-life compared to K1.

Following absorption, both vitamins are transported via triglycerides and cleared by the liver.[9] However, long-chain menaquinones like MK-7 are redistributed into circulation via low-density lipoproteins, making them more available to extra-hepatic tissues such as bone and the vasculature.[2][9]

Studies have shown that while both K1 and MK-7 are well-absorbed, with peak serum concentrations occurring around 4 hours post-intake, MK-7 has a remarkably long half-life of approximately 72 hours, compared to 1-2 hours for K1.[2][10][11] This results in more stable and 7- to 8-fold higher serum concentrations of MK-7 during prolonged intake, ensuring its continuous availability for tissue uptake.[10][11]

Efficacy in Vascular Health: A Data-Driven Comparison

Several clinical trials have investigated the effects of Vitamin K1 and MK-7 supplementation on markers of vascular health. Observational studies have often linked higher menaquinone intake, but not phylloquinone, with reduced arterial calcification and cardiovascular risk.[12][13][14] Intervention studies provide more direct evidence.

Study ParameterVitamin K1 (Phylloquinone)Menaquinone-7 (MK-7)Key Findings & Citations
Effect on dp-ucMGP Supplementation reduces circulating levels of dephosphorylated-uncarboxylated MGP (dp-ucMGP).Supplementation leads to a significant, dose-dependent decrease in dp-ucMGP levels.[8]Both forms can improve systemic vitamin K status, but MK-7's long half-life may provide more consistent carboxylation activity.[8][15]
Arterial Calcification A 3-year trial with 500 µ g/day showed a trend towards slowing the progression of coronary artery calcification (CAC) in healthy adults.[8]A 24-month trial with 360 µ g/day is underway to assess its effect on CAC progression in patients with coronary artery disease (VitaK-CAC trial).[8] One 6-month study in diabetic patients did not find an inhibitory effect on vascular calcification.[16][17]Evidence for K1 is modest.[8] The efficacy of MK-7 on calcification progression is still under investigation, with some studies showing no significant effect.[16][17][18]
Arterial Stiffness A 3-year supplementation study showed a beneficial effect on vascular stiffness.[8]A 3-year trial in healthy postmenopausal women demonstrated that 180 µ g/day of MK-7 significantly improved arterial stiffness.[8][19]Both forms have shown potential in improving arterial stiffness, a key indicator of vascular health.[8][19]

Experimental Protocols

To understand the evidence, it is crucial to examine the methodologies of key clinical trials.

Example Protocol: The VitaK-CAC Trial (MK-7)

  • Study Design: A double-blind, randomized, placebo-controlled trial.[8]

  • Participants: Patients diagnosed with coronary artery disease (CAD) with a baseline Agatston coronary artery calcification (CAC) score between 50 and 400.[8]

  • Intervention: Participants are randomized to receive either 360 µg of menaquinone-7 (MK-7) daily or a matching placebo.[8]

  • Duration: 24 months.[8]

  • Primary Endpoint: The primary outcome is the difference in the progression of CAC scores between the MK-7 and placebo groups, as measured by computed tomography (CT).[8]

  • Secondary Endpoints: Include changes in arterial structure and function (e.g., arterial stiffness) and associations with relevant biomarkers like dp-ucMGP.[8]

Visualizing the Mechanisms and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental designs.

G Vitamin K Cycle and MGP Activation VK_inactive Vitamin K (Quinone) VKOR VKOR VK_inactive->VKOR Reduction VK_active Vitamin K (Hydroquinone) GGCX GGCX VK_active->GGCX VKOR->VK_active cMGP Active MGP (carboxylated) GGCX->cMGP Carboxylation ucMGP Inactive MGP (uncarboxylated) ucMGP->GGCX Inhibition Inhibition cMGP->Inhibition VascularCalc Vascular Calcification Inhibition->VascularCalc

Caption: Vitamin K acts as a cofactor for the GGCX enzyme to activate MGP.

G Typical RCT Workflow: Vitamin K Supplementation Trial Screening Patient Screening (e.g., CAC Score > 50) Consent Informed Consent Screening->Consent Baseline Baseline Measurements (CT Scan, Blood Draw for dp-ucMGP) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: MK-7 Supplement Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Period (e.g., 24 Months) GroupA->FollowUp GroupB->FollowUp Endpoint Endpoint Measurements (Repeat CT Scan, Blood Draw) FollowUp->Endpoint Analysis Data Analysis (Compare progression between groups) Endpoint->Analysis

Caption: Workflow of a randomized controlled trial (RCT) comparing MK-7 to placebo.

G Pharmacokinetic Comparison: Vitamin K1 vs. MK-7 K1 Vitamin K1 (Phylloquinone) Source: Green Vegetables Absorption: Good Half-life: Short (1-2 hrs) Tissue Distribution: Primarily Liver Outcome {Comparative Efficacy|MK-7 shows more stable serum levels and greater availability to extra-hepatic tissues, suggesting a stronger potential for impacting vascular health.} K1->Outcome MK7 Menaquinone-7 (MK-7) Source: Fermented Foods Absorption: Excellent Half-life: Long (~72 hrs) Tissue Distribution: Liver & Extra-hepatic (Vessels, Bone) MK7->Outcome

Caption: Comparison of key pharmacokinetic properties of Vitamin K1 and MK-7.

Conclusion and Future Directions

The available evidence indicates that while both Vitamin K1 and MK-7 can improve the carboxylation status of MGP, their pharmacokinetic profiles are distinctly different. The superior bioavailability and extended half-life of MK-7 result in more stable serum levels, suggesting it may be more effective for maintaining adequate vitamin K status in extra-hepatic tissues like the vasculature.[10][11]

While some intervention studies support a role for both K1 and MK-7 in improving arterial stiffness, the evidence regarding their ability to slow or reverse arterial calcification is still evolving.[8][16][19] The inactive nature of this compound makes it an irrelevant comparator for therapeutic purposes. The focus for researchers and drug development professionals should remain on the biologically active trans-isomer of K1 and, more promisingly, on long-chain menaquinones like MK-7.

Future research should focus on large-scale, long-term randomized controlled trials to definitively establish the efficacy of MK-7 in preventing the progression of vascular calcification in various patient populations, particularly those at high risk, such as individuals with chronic kidney disease, diabetes, and established cardiovascular disease.

References

Unraveling the Stereochemistry of Coagulation: A Comparative Analysis of cis- and trans-Phylloquinone Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the significantly lower biological activity of cis-phylloquinone compared to its trans-isomer in blood coagulation. This guide synthesizes experimental findings, details relevant assay methodologies, and visually represents the underlying biochemical pathways.

The geometric configuration of phylloquinone (vitamin K1) is a critical determinant of its biological efficacy in the blood coagulation cascade. While the trans-isomer of phylloquinone is a vital cofactor for the synthesis of several clotting factors, the cis-isomer exhibits markedly reduced activity. This comparison guide delves into the relative potency of these two stereoisomers, presenting supporting data and experimental context to inform research and development in hemostasis and related fields.

Quantitative Comparison of Biological Activity

Experimental evidence consistently demonstrates that cis-phylloquinone possesses minimal biological activity in promoting blood coagulation compared to the naturally occurring trans-phylloquinone. Studies in animal models have quantified this disparity, revealing a significant drop in potency for the cis form.

IsomerRelative Biological Activity (vs. trans-phylloquinone)Animal ModelConditionReference
trans-Phylloquinone 100%RatVitamin K-deficient[1]
cis-Phylloquinone ~1%RatVitamin K-deficient[1][2]
trans-Phylloquinone 100%RatCoumarin (B35378) anticoagulant-pretreated[1]
cis-Phylloquinone ~10%RatCoumarin anticoagulant-pretreated[1]

These findings underscore the stereospecific requirements of the enzymatic machinery involved in the vitamin K cycle. The geometric shape of the molecule is crucial for its interaction with key enzymes like γ-glutamyl carboxylase.

The Vitamin K Cycle and Coagulation Cascade

Vitamin K is essential for the post-translational modification of several clotting factors, a process known as γ-carboxylation. This modification is critical for their ability to bind calcium ions and participate in the coagulation cascade. The trans-isomer of phylloquinone is the active form in this cycle.

Vitamin_K_Cycle cluster_0 cluster_1 cluster_2 Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone Vitamin K hydroquinone GGCX GGCX Vitamin K hydroquinone->GGCX Vitamin K 2,3-epoxide Vitamin K 2,3-epoxide VKOR VKOR Vitamin K 2,3-epoxide->VKOR Reduction VKOR->Vitamin K (quinone) VKOR->Vitamin K hydroquinone GGCX->Vitamin K 2,3-epoxide Active Clotting Factors (Gla) Active Clotting Factors (Gla) GGCX->Active Clotting Factors (Gla) Inactive Clotting Factors (Glu) Inactive Clotting Factors (Glu) Inactive Clotting Factors (Glu)->GGCX Carboxylation

Figure 1: The Vitamin K Cycle.

Experimental Protocols

The assessment of phylloquinone's biological activity in blood coagulation primarily relies on assays that measure the functionality of vitamin K-dependent clotting factors. The Prothrombin Time (PT) assay is a widely used method for this purpose.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. A prolonged PT can indicate a deficiency in one or more of the vitamin K-dependent clotting factors (II, VII, IX, and X).[3][4]

Principle: The time taken for a fibrin (B1330869) clot to form in a plasma sample after the addition of thromboplastin (B12709170) (a source of tissue factor and phospholipids) and calcium is measured.

Specimen:

  • Whole blood is collected in a tube containing 3.2% buffered sodium citrate, which acts as an anticoagulant by chelating calcium.[5]

  • The tube must be filled to at least 90% of its capacity and inverted several times to ensure proper mixing.[5]

  • Platelet-poor plasma is obtained by centrifuging the blood sample.

Procedure:

  • The plasma sample is pre-warmed to 37°C.

  • A solution of thromboplastin and calcium chloride is added to the plasma.[5]

  • The time (in seconds) from the addition of the reagent until the formation of a fibrin clot is recorded.[5]

Interpretation:

  • A longer clotting time compared to a reference range (typically 10-13 seconds) indicates a potential defect in the extrinsic or common pathways.[5]

  • In the context of vitamin K research, a prolonged PT in a vitamin K-deficient model that is corrected by the administration of a vitamin K analog demonstrates the biological activity of that analog.

Measurement of Undercarboxylated Prothrombin (PIVKA-II)

A more sensitive marker for assessing vitamin K status is the measurement of "Protein Induced by Vitamin K Absence/antagonist-II" (PIVKA-II), which is undercarboxylated prothrombin.[3][6] When vitamin K is deficient, prothrombin is released from the liver in this incomplete form. Elevated levels of PIVKA-II are indicative of vitamin K deficiency.[6]

Principle: Immunoassays are used to specifically detect the undercarboxylated form of prothrombin in the plasma.

Procedure: Specific enzyme-linked immunosorbent assays (ELISAs) or chemiluminescent immunoassays are commercially available for the quantitative determination of PIVKA-II. The manufacturer's instructions for the specific kit should be followed.

Interpretation:

  • An increase in PIVKA-II levels directly correlates with the degree of vitamin K deficiency.

  • This assay can provide a more direct measure of the impact of different phylloquinone isomers on the carboxylation process.

Experimental Workflow for Comparing Isomer Potency

The following diagram illustrates a typical workflow for a preclinical study aimed at comparing the in vivo potency of cis- and trans-phylloquinone.

Experimental_Workflow cluster_0 Induce Vitamin K Deficiency Induce Vitamin K Deficiency Administer Isomers Administer Isomers Collect Blood Samples Collect Blood Samples Administer Isomers->Collect Blood Samples Time Course Perform Coagulation Assays Perform Coagulation Assays Collect Blood Samples->Perform Coagulation Assays Analyze Data Analyze Data Perform Coagulation Assays->Analyze Data

Figure 2: In vivo Isomer Comparison Workflow.

Conclusion

The available data conclusively show that the cis-isomer of phylloquinone is a poor substitute for the trans-isomer in supporting blood coagulation. The stereochemical configuration of the phytyl side chain is critical for the molecule's biological function. For researchers and professionals in drug development, it is imperative to consider the isomeric purity of phylloquinone preparations, as the presence of the cis-isomer can significantly reduce the overall potency. The experimental protocols outlined provide a framework for assessing the biological activity of different vitamin K analogs in the context of hemostasis.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.